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  • Product: 2-(Tert-butylamino)propanoic acid hydrochloride
  • CAS: 2102330-24-3

Core Science & Biosynthesis

Foundational

2-(Tert-butylamino)propanoic acid hydrochloride CAS number lookup

Topic: 2-(Tert-butylamino)propanoic Acid Hydrochloride: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Tert-butylamino)propanoic Acid Hydrochloride: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary & Identity

2-(Tert-butylamino)propanoic acid hydrochloride (also known as N-tert-butylalanine hydrochloride) is a specialized amino acid derivative characterized by a bulky tert-butyl group attached directly to the amine nitrogen.[1] Unlike the more common tert-butyl ester of alanine (where the carboxyl group is protected), this compound features a free carboxyl group and a sterically hindered secondary amine.

This structural modification introduces significant conformational constraints when incorporated into peptides, making it a valuable tool in peptidomimetic drug design—most notably in the development of protease inhibitors (e.g., SARS-CoV-2 3CL protease) and as a chiral auxiliary in asymmetric synthesis.[1]

Chemical Identity Table[1][2]
PropertyDetail
Chemical Name 2-(Tert-butylamino)propanoic acid hydrochloride
Synonyms N-tert-butylalanine HCl; N-t-Bu-Ala-OH[1]·HCl
CAS Number (Free Acid) 1375289-11-4 (Note: The HCl salt is often custom-prepared from this parent)
Molecular Formula C₇H₁₅NO₂[1] · HCl
Molecular Weight 145.20 g/mol (Free Base) + 36.46 g/mol (HCl) ≈ 181.66 g/mol
Structure CH₃-CH(NH-C(CH₃)₃)-COOH[1] · HCl
Solubility Soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane, ether).

CRITICAL DISTINCTION: Do not confuse this compound with Alanine tert-butyl ester hydrochloride (CAS 13404-22-3). [1] * Target Compound: N-substituted (Bulky amine, Free acid). [1] * Common Confusion: O-substituted (Free amine, Bulky ester).[1]

Synthesis & Production Protocols

The synthesis of 2-(tert-butylamino)propanoic acid hydrochloride relies on introducing the bulky tert-butyl group to the alpha-carbon nitrogen.[1] Due to steric hindrance, standard alkylation methods must be optimized. Two primary pathways are established: Nucleophilic Substitution (Method A) and Reductive Amination (Method B) .[1]

Method A: Nucleophilic Substitution (Primary Route)

This method involves the displacement of a halide from 2-bromopropanoic acid by tert-butylamine.[1] It is preferred for its operational simplicity and use of inexpensive starting materials.

Reagents:

  • 2-Bromopropanoic acid (1.0 eq)[1]

  • tert-Butylamine (excess, typically 3.0–4.0 eq to act as base and nucleophile)[1]

  • Ethanol (Solvent)[1][3]

  • Hydrochloric acid (for salt formation)[1][4]

Protocol:

  • Setup: Charge a round-bottom flask with 2-bromopropanoic acid dissolved in ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add tert-butylamine dropwise to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. The excess amine drives the SN2 reaction despite the steric bulk.

  • Concentration: Evaporate the solvent and excess amine under reduced pressure.

  • Acidification: Dissolve the residue in a minimum amount of water/methanol. Add concentrated HCl dropwise until pH < 2.

  • Crystallization: Precipitate the hydrochloride salt by adding cold diethyl ether or acetone. Filter and dry under vacuum.

Method B: Reductive Amination (Alternative Route)

This method uses pyruvic acid and tert-butylamine under reducing conditions.[1] It is useful when avoiding halogenated precursors.

Reagents:

  • Pyruvic acid

  • tert-Butylamine[1][2][5][6][7][8]

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)[1]

  • Solvent: Methanol or Dichloromethane (DCM)[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Bromopropanoic Acid Reaction Nucleophilic Substitution (SN2) Reflux in Ethanol, 12-24h Start->Reaction Reagent Reagent: tert-Butylamine (Excess) Reagent->Reaction Workup Evaporation & Acidification (Add HCl to pH < 2) Reaction->Workup - Solvent/Amine removal Product Final Product: 2-(Tert-butylamino)propanoic acid HCl (Precipitate with Ether) Workup->Product Crystallization

Figure 1: Step-by-step synthetic pathway for the production of 2-(tert-butylamino)propanoic acid hydrochloride via nucleophilic substitution.

Applications in Drug Development[4][9][10]

The N-tert-butyl group is not merely a protecting group; it is a structural modifier that imparts specific pharmacological properties.[1]

1. Peptidomimetics & Protease Inhibition

The bulky tert-butyl group locks the nitrogen into specific conformations, reducing the rotational freedom of the peptide backbone.

  • Mechanism: In protease inhibitors, such as those targeting the SARS-CoV-2 3CL protease, N-alkylated amino acids can occupy hydrophobic pockets (S1' or S2 sites) more effectively than natural amino acids, enhancing binding affinity and metabolic stability against enzymatic hydrolysis.[1]

  • Case Study: Recent research indicates that peptidomimetic nitriles containing modified alanine residues show potent inhibitory activity against viral proteases by mimicking the transition state of peptide bond cleavage [1].

2. Chiral Auxiliaries

The steric bulk of the tert-butyl group allows this molecule to direct stereochemistry in subsequent reactions. When used as a chiral auxiliary, it can induce high diastereoselectivity in the alkylation of attached substrates.[9]

3. Prodrug Design

While less common than ester prodrugs, N-alkylation increases the lipophilicity of the amino acid core.[1] This can enhance passive diffusion across biological membranes (e.g., the blood-brain barrier) before the compound is metabolized or acts as a ligand.[1]

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following analytical signatures should be observed:

MethodExpected Signature
¹H NMR (D₂O) δ 1.35 ppm: Singlet (9H) corresponding to the tert-butyl group.δ 1.50 ppm: Doublet (3H) corresponding to the alanine methyl group.δ 3.8–4.0 ppm: Quartet (1H) corresponding to the alpha-proton (methine).[1]
IR Spectroscopy 2800–3000 cm⁻¹: Broad ammonium (N-H⁺) stretch.1720–1740 cm⁻¹: Strong Carbonyl (C=O) stretch of the carboxylic acid.1200 cm⁻¹: C-N stretching vibration.[1]
Mass Spectrometry m/z 146.1: [M+H]⁺ peak corresponding to the free base cation (C₇H₁₆NO₂⁺).[1]

Handling & Safety

  • Corrosivity: As a hydrochloride salt of an amino acid, the compound is acidic. Standard PPE (gloves, goggles) is required to prevent irritation to skin and eyes.

  • Hygroscopicity: Hydrochloride salts of amino acids are often hygroscopic. Store in a desiccator at room temperature or 4°C to prevent degradation or "caking."

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Bai, B., et al. (2021). "Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors."[1][5] RSC Medicinal Chemistry, 12, 1722-1730.[1] Link

  • Mortensen, M., et al. (2009). "Synthesis and applications of silicon-containing α-amino acids." Chemical Society Reviews, 38, 1002-1010.[1][5] Link

  • Chem960. (n.d.). "2-(tert-butylamino)propanoic acid CAS 1375289-11-4 Entry."[1][5] Chemical Database. Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 2-(tert-Butylamino)propanoic Acid Hydrochloride

The following technical guide details the solubility profile and handling protocols for 2-(tert-butylamino)propanoic acid hydrochloride . This guide is structured for application scientists and process chemists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and handling protocols for 2-(tert-butylamino)propanoic acid hydrochloride . This guide is structured for application scientists and process chemists requiring actionable data for synthesis, purification, and formulation.[1]

[1]


-Alkylated 

-Amino Acid Salt[1]

Executive Summary

2-(tert-Butylamino)propanoic acid hydrochloride (also known as


-tert-butylalanine hydrochloride) represents a unique class of amphiphilic synthons.[1] Structurally, it combines a bulky, lipophilic tert-butyl group with a highly polar, ionic zwitterionic core stabilized as a hydrochloride salt.[1]

Understanding its solubility is not merely about "what dissolves what"; it is about manipulating the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent. This guide provides a qualitative solubility landscape, thermodynamic insights, and a validated protocol for solubility determination, as specific quantitative literature data for this intermediate is sparse.[1]

Chemical Profile & Structural Implications[1][2][3][4]

PropertyDetail
IUPAC Name 2-(tert-butylamino)propanoic acid hydrochloride
Synonyms

-tert-Butylalanine HCl; tert-Butyl-DL-alanine HCl
CAS Registry 1375289-11-4 (Generic/Free Acid ref), 6939-23-7 (Glycine analog ref)
Molecular Formula

Molecular Weight ~181.66 g/mol
Structural Features Hydrophilic Head: Carboxylic acid (

) + Ammonium chloride (

)Lipophilic Tail: tert-Butyl group (

)

The "Amphiphilic Conflict": Unlike simple alanine HCl, the bulky tert-butyl group disrupts the crystal lattice packing, theoretically lowering the melting point and increasing solubility in moderately polar organic solvents (like lower alcohols) compared to its non-alkylated parent.[1] However, the ionic chloride salt character dominates, rendering it insoluble in non-polar hydrocarbons.[1]

Solubility Landscape

The following categorization is based on the "Like Dissolves Like" principle applied to ionic organic salts, validated by standard isolation protocols for amino acid hydrochlorides.

A. Polar Protic Solvents (High Solubility)[1]
  • Water: High (>100 mg/mL). The ionic lattice breaks down readily due to high dielectric constant and hydrogen bonding. Note: Solutions are acidic.[1]

  • Methanol: Good to High. The most effective organic solvent for this compound. The tert-butyl group interacts favorably with the methyl group of the solvent, while the hydroxyl group solvates the ions.[1]

  • Ethanol: Moderate. Solubility drops significantly compared to methanol. Heating is often required to achieve high concentrations.

  • Isopropanol (IPA): Low/Sparingly Soluble. Often used as a co-solvent to induce crystallization upon cooling.[1]

B. Polar Aprotic Solvents (Selective Solubility)[1]
  • DMSO / DMF: High. Excellent for dissolving the salt for nucleophilic substitution reactions or peptide coupling. Caveat: Difficult to remove post-reaction.

  • Acetonitrile: Low. Generally poor solubility at room temperature; may dissolve partially at reflux.

  • Acetone: Very Low/Insoluble. The salt typically crashes out.

C. Non-Polar & Chlorinated Solvents (Insoluble/Antisolvents)[1]
  • Dichloromethane (DCM) / Chloroform: Sparingly Soluble. While the tert-butyl group adds lipophilicity, the ionic head group prevents significant dissolution.[1]

  • Ethyl Acetate / Ethers (Et2O, MTBE, THF): Insoluble. These are the primary antisolvents used to precipitate the product from alcoholic solutions.[1]

  • Hexanes / Heptane: Insoluble. [1]

Solubility Data Summary
Solvent ClassRepresentative SolventPredicted Solubility (25°C)Application Utility
Aqueous WaterVery High Buffer prep, extraction
Alcohol MethanolHigh Primary reaction solvent
Alcohol EthanolModerate Recrystallization
Aprotic DMSOHigh Reaction medium
Ether Diethyl Ether / MTBENegligible Precipitation (Antisolvent)
Hydrocarbon HexaneNegligible Washing (removes non-polar impurities)

Mechanism of Dissolution & Thermodynamics

To understand why this compound behaves this way, we must look at the thermodynamics. The dissolution is driven by the enthalpy of solvation (


) overcoming the lattice enthalpy (

).[1]

DissolutionMechanism Solid Solid Crystal Lattice (Ionic Interactions) Transition Transition State (Surface Wetting & Ion Separation) Solid->Transition Energy Input (Heat/Agitation) Solvent Solvent Molecules (Dipoles) Solvent->Transition Dielectric Interaction Solution Solvated Ions (Stable Solution) Transition->Solution Solvation Shell Formation Solution->Solid Add Ether/Hexane (Reduces Dielectric Constant)

Figure 1: Thermodynamic cycle of dissolution.[1] The addition of low-dielectric solvents (dashed line) reverses the process, forcing the salt back into the lattice (Precipitation).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method to determine exact mg/mL values for your process solvent.[1]

  • Preparation: Weigh ~500 mg of 2-(tert-butylamino)propanoic acid HCl into a chemically resistant glass vial.

  • Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at 25°C (or target process temperature).
    
  • Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (5 mins) is recommended to break surface passivation.[1]

  • Endpoint: Visual clarity. The solution should be free of suspended particulates.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).[1]
Protocol B: Purification via Solvent-Antisolvent Recrystallization

This is the standard industry method for purifying this compound class.[1]

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of warm Methanol (40°C) .

    • Tip: If the solution is colored, treat with activated carbon and filter.

  • Nucleation: Allow the solution to cool to room temperature.

  • Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with stirring.

    • Ratio: Target a 1:3 to 1:5 ratio of Methanol:Ether.

    • Observation: A white crystalline precipitate should form.

  • Maturation: Cool the slurry to 0–4°C for 2 hours to maximize yield.

  • Isolation: Filter under vacuum (inert gas blanket recommended if hygroscopic) and wash with cold ether.[1]

RecrystallizationWorkflow Start Crude 2-(t-Butylamino)propanoic acid HCl Dissolve Dissolve in min. vol. Methanol (40°C) Start->Dissolve Filter Optional: Carbon Treatment & Filtration Dissolve->Filter Cool Cool to RT Filter->Cool Antisolvent Add Antisolvent (Ether/MTBE) dropwise Cool->Antisolvent Crystallize Chill to 0°C (2 Hours) Antisolvent->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate

Figure 2: Optimized purification workflow utilizing the solubility differential between alcohols and ethers.[1]

Critical Applications & Context

Peptide Synthesis & Coupling

In peptide chemistry, this unit is often introduced as a building block.

  • Solvent Choice: DMF or NMP is preferred during coupling (e.g., HATU/DIPEA cycles) because the salt is fully soluble, ensuring rapid kinetics.[1]

  • Base Neutralization: The HCl salt must be neutralized in situ using a tertiary base (DIPEA or NMM) to release the nucleophilic amine.[1]

Chiral Resolution

If the compound is racemic (DL), solubility differences in chiral solvents or with chiral counter-ions (replacing HCl with Tartaric acid) are used for resolution.[1] The HCl salt itself is generally achiral in its solubility properties unless in a chiral environment.

References

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2] Retrieved from [Link][1]

  • Zhao, D., et al. (2009).[1][3] Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Google Patents. (2003).[1] WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.[1] Retrieved from

Disclaimer: This guide is based on chemical principles and homologous series data. Always consult the specific Safety Data Sheet (SDS) and perform small-scale solubility tests before scaling up.

Sources

Foundational

The tert-Butylamino Pharmacophore: A Technical Guide to Medicinal Chemistry and Biological Activity

Executive Summary The tert-butylamino moiety ( -BuNH-) represents a "privileged structure" in medicinal chemistry, most notably within the adrenergic modulator class. Its unique combination of steric bulk, lipophilicity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butylamino moiety (


-BuNH-) represents a "privileged structure" in medicinal chemistry, most notably within the adrenergic modulator class. Its unique combination of steric bulk, lipophilicity, and resistance to oxidative 

-dealkylation makes it a critical tool for optimizing drug half-life and receptor selectivity. This guide analyzes the biological activity, synthesis, and safety profile of tert-butylamino compounds, designed for researchers in lead optimization and pharmacology.

Part 1: The Medicinal Chemistry of the tert-Butylamino Moiety

The "Quaternary Shield" and Metabolic Stability

The defining feature of the tert-butylamino group is the quaternary


-carbon attached to the nitrogen. In standard alkylamines (e.g., ethyl, isopropyl), metabolic clearance often proceeds via oxidative 

-dealkylation
. This mechanism requires Cytochrome P450 (CYP) enzymes to abstract a hydrogen atom from the carbon

to the nitrogen, forming an unstable carbinolamine intermediate that collapses to release the amine and an aldehyde/ketone.

The tert-Butyl Exception:

  • Mechanism: The tert-butyl group possesses a quaternary

    
    -carbon (
    
    
    
    ). It lacks the essential
    
    
    -hydrogen required for the initial CYP450 abstraction step.
  • Result: The

    
    -dealkylation pathway is effectively blocked. Metabolism is forced to occur at more distal sites (e.g., 
    
    
    
    -oxidation of the methyl groups) or on the aromatic scaffold, significantly extending the plasma half-life of the drug compared to its isopropyl analogs.
Steric Bulk and Receptor Selectivity

The steric bulk of the tert-butyl group (A-value ~4.9 kcal/mol) creates a high energetic barrier to rotation and restricts the conformational space of the molecule.

  • 
    -Adrenergic Receptors:  In 
    
    
    
    -agonists (e.g., Salbutamol, Clenbuterol), the bulky group fits into a hydrophobic pocket on the receptor (TM3/TM5/TM6 region), enhancing affinity and selectivity over
    
    
    receptors compared to smaller substituents like methyl or ethyl groups.

Part 2: Therapeutic Classes and Mechanisms

Adrenergic Modulation (The Dominant Class)

The most commercially significant application of the tert-butylamino group is in ligands for G-Protein Coupled Receptors (GPCRs), specifically the adrenergic family.

DrugClassMechanism of ActionRole of t-Butylamino Group
Timolol Antagonist (Non-selective)Blocks

receptors; reduces cAMP production.
Increases lipophilicity for ocular penetration (glaucoma); prevents rapid metabolism.
Clenbuterol Agonist (

-selective)
Stimulates Adenylyl Cyclase

cAMP

PKA.
Directs selectivity toward bronchial/uterine smooth muscle; enhances oral bioavailability.
Salbutamol Agonist (

-selective)
Bronchodilation via smooth muscle relaxation.Provides resistance to MAO (Monoamine Oxidase) and COMT, allowing longer duration of action.
Bucindolol Antagonist (Non-selective)Vasodilatory

-blocker.
Contributes to intrinsic sympathomimetic activity (ISA) profile.
Visualization: Adrenergic Signaling Pathway

The following diagram illustrates how tert-butylamino ligands interface with the


-adrenergic signaling cascade.

AdrenergicPath Ligand tert-Butylamino Ligand (e.g., Clenbuterol) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Hydrophobic Pocket) Gs Gs Protein (Activation) Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Smooth Muscle Relaxation PKA->Response Phosphorylation Cascade

Caption: Signal transduction pathway for


-agonists containing the tert-butylamino pharmacophore. The ligand-receptor binding step is stabilized by the hydrophobic interaction of the tert-butyl group.

Part 3: Experimental Protocols

Synthesis: Epoxide Ring Opening (The Standard Workflow)

The most robust method for introducing a tert-butylamino group into a drug scaffold (specifically aryloxypropanolamines) is the nucleophilic ring opening of an epoxide.

Protocol: Synthesis of a Generic tert-Butylamino-propanol

  • Objective: Synthesize 1-(tert-butylamino)-3-(aryloxy)propan-2-ol.

  • Reagents:

    • Aryloxy-epoxide (intermediate)

    • tert-Butylamine (Excess, 3-5 equivalents)

    • Solvent: Methanol or Isopropanol

    • Catalyst (Optional): Lithium Perchlorate (

      
      ) or Indium Tribromide (
      
      
      
      ) for milder conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the epoxide intermediate in MeOH (0.5 M concentration).

  • Addition: Add tert-butylamine (4.0 eq) dropwise. Note: tert-Butylamine is volatile (bp 46°C); use a reflux condenser.

  • Reflux: Heat the mixture to mild reflux (50-60°C) for 4–12 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess amine.

  • Purification: The residue is typically an oil. Purify via flash column chromatography (DCM/MeOH/NH

    
    ) or crystallize as the hydrochloride salt by adding ethereal HCl.
    
Visualization: Synthesis Workflow

SynthesisFlow Start Aryloxy Epoxide Process Reflux (MeOH) 50-60°C, 12h Start->Process Reagent tert-Butylamine (Excess) Reagent->Process Intermediate Transition State (Steric Hindrance) Process->Intermediate Nucleophilic Attack Product tert-Butylamino Derivative Intermediate->Product Ring Opening

Caption: Nucleophilic epoxide ring-opening mechanism. The reaction requires excess amine and heat to overcome the steric hindrance of the tert-butyl group.

Part 4: Toxicology and Safety Profile

While the tert-butylamino moiety improves drug stability, it introduces specific toxicological considerations that must be monitored during pre-clinical development.

Metabolic Fate and Toxicity

Although protected from


-dealkylation, the group is not metabolically inert.
  • 
    -Oxidation:  CYP450 enzymes can hydroxylate one of the methyl groups on the tert-butyl moiety, forming a hydroxymethyl metabolite (
    
    
    
    ).
  • Safety Implication: These alcohol metabolites are generally polar and excreted rapidly. However, if further oxidized to carboxylic acids, they may cause idiosyncratic toxicity.

  • Parent Amine Toxicity: Free tert-butylamine (if released via hydrolysis, though rare) is a severe irritant and corrosive. However, as a bound pharmacophore, the toxicity profile is dominated by the drug's mechanism (e.g., bradycardia from excessive

    
    -blockade) rather than the chemical toxicity of the group itself.
    
Self-Validating Safety Assay

To verify the stability of the tert-butylamino group in a new chemical entity (NCE):

  • Incubation: Incubate NCE (1

    
    M) with Human Liver Microsomes (HLM) + NADPH.
    
  • Analysis: LC-MS/MS at T=0, 15, 30, 60 min.

  • Marker Check: Specifically monitor for the loss of -57 Da (loss of t-butyl) vs. +16 Da (hydroxylation).

    • Pass Criteria: <5% loss of t-butyl group (dealkylation).

    • Metabolite ID: Major peak should correspond to parent or aromatic hydroxylation, not amine cleavage.

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology. [Link]
  • Smith, D. A., & Obach, R. S. (2006). Smart CYP450-mediated metabolism: Structure-activity relationships and experimental verification. Drug Discovery Today. [Link]

  • Caron, G., & Ermondi, G. (2008). Molecular descriptors for lipophilicity and their application to the prediction of blood-brain barrier penetration. Journal of Medicinal Chemistry. [Link]

  • FDA Access Data. (2023). Timolol Maleate Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Organic Syntheses. (1987). Enantioselective Epoxidation of Allylic Alcohols. Org.[1][2] Synth.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bupropion Analogues from Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Bupropion and its Analogues Bupropion is a unique antidepressant of the aminoketone class, acting as a norepinephrine-dopa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bupropion and its Analogues

Bupropion is a unique antidepressant of the aminoketone class, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Marketed under trade names like Wellbutrin and Zyban, its applications extend beyond depression to include smoking cessation and treatment for attention-deficit hyperactivity disorder (ADHD).[1][2] The therapeutic versatility of bupropion has spurred significant interest in the synthesis of its analogues to explore their potential as novel pharmacotherapies for conditions such as cocaine and methamphetamine addiction.[3][4][5][6] These analogues are often developed with the goal of enhancing potency and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET).[7][8]

This document provides a detailed guide to the synthesis of bupropion analogues, starting from readily available propanoic acid derivatives, specifically substituted propiophenones. The core synthetic strategy is a robust and well-established two-step process that offers considerable flexibility for generating a diverse library of compounds.[9] We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss key considerations for process optimization and green chemistry.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of bupropion and its analogues from substituted propiophenones follows a logical and efficient two-step sequence:

  • α-Bromination: The process begins with the selective bromination of the carbon atom alpha to the carbonyl group of a substituted propiophenone. This reaction introduces a good leaving group, setting the stage for the subsequent nucleophilic substitution.

  • Amination: The resulting α-bromo ketone intermediate is then reacted with a primary or secondary amine. This nucleophilic substitution reaction displaces the bromide, forming the final aminoketone structure of the bupropion analogue.

This synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination Propiophenone_Derivative Substituted Propiophenone alpha_Bromo_Ketone α-Bromo Ketone Intermediate Propiophenone_Derivative->alpha_Bromo_Ketone Brominating Agent (e.g., Br₂, NBS) Bupropion_Analogue Bupropion Analogue alpha_Bromo_Ketone->Bupropion_Analogue Amine Primary or Secondary Amine Amine->Bupropion_Analogue Final_Product Bupropion Analogue Hydrochloride Salt Bupropion_Analogue->Final_Product Salt Formation (e.g., HCl)

Caption: General synthetic workflow for bupropion analogues.

Part 1: α-Bromination of Propiophenone Derivatives

The α-bromination of ketones is a cornerstone of organic synthesis, proceeding through an enol or enolate intermediate. The choice of brominating agent and reaction conditions can significantly impact yield, selectivity, and the overall "greenness" of the process.

Mechanistic Insight

The reaction is typically acid-catalyzed, where the initial step is the protonation of the carbonyl oxygen, which facilitates enolization. The electron-rich enol then attacks a molecule of bromine, leading to the formation of the α-bromo ketone and hydrogen bromide (HBr).

Common Brominating Agents and Protocols

Several reagents can be employed for the α-bromination of propiophenones, each with its own advantages and disadvantages.

Brominating AgentTypical Solvent(s)Key Considerations
Liquid Bromine (Br₂) ** Dichloromethane, Acetic Acid, WaterHighly effective and atom-economical. However, it is corrosive and hazardous to handle.[1][9][10]
N-Bromosuccinimide (NBS) Ethyl Acetate, CCl₄A solid reagent that is easier and safer to handle than liquid bromine. Often used with a radical initiator (e.g., AIBN) or light. Considered a greener alternative to Br₂.[2][9]
Copper(II) Bromide (CuBr₂) **Ethyl Acetate, EthanolA milder brominating agent that can offer improved regioselectivity. The reaction can be catalyzed by Cu(II) complexes.[11][12][13]
Protocol 1: α-Bromination using Liquid Bromine

This protocol is based on established methods for the synthesis of bupropion and its precursors.[9][10]

Materials:

  • Substituted Propiophenone (e.g., 3'-chloropropiophenone)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Round-bottom flask with a dropping funnel and stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted propiophenone (1 equivalent) in the chosen solvent (e.g., DCM) in the round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture can be quenched with a solution of sodium bisulfite to remove any excess bromine.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-bromo ketone.

Protocol 2: Greener α-Bromination using N-Bromosuccinimide (NBS)

This protocol offers a safer and more environmentally friendly alternative to using liquid bromine.[2]

Materials:

  • Substituted Propiophenone

  • N-Bromosuccinimide (NBS)

  • Ethyl Acetate

  • AIBN (Azobisisobutyronitrile) or a light source (optional, for radical initiation)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted propiophenone (1 equivalent) and NBS (1.0-1.2 equivalents) in ethyl acetate.

  • Add a catalytic amount of AIBN or expose the reaction to a light source if radical initiation is desired.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The succinimide byproduct can be removed by filtration.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude α-bromo ketone.

Part 2: Amination of α-Bromo Ketones

The second step in the synthesis is a nucleophilic substitution reaction where the α-bromo ketone is treated with a suitable amine. The choice of amine is the primary determinant of the final analogue's structure and, consequently, its pharmacological properties.

Mechanistic Insight

The reaction proceeds via a standard SN2 mechanism. The amine, acting as a nucleophile, attacks the carbon atom bearing the bromine, displacing the bromide ion. An excess of the amine is often used to act as a base to neutralize the HBr formed during the reaction.

Protocol 3: Synthesis of a Bupropion Analogue via Amination

This protocol is a general procedure that can be adapted for various primary and secondary amines.[3][6][7]

Materials:

  • α-Bromo Ketone Intermediate (from Part 1)

  • Selected Amine (e.g., tert-butylamine, cyclopropylamine, piperidine) (2-8 equivalents)

  • Acetonitrile or N-Methylpyrrolidinone (NMP)

  • Round-bottom flask with a stirrer and reflux condenser

Procedure:

  • Dissolve the crude α-bromo ketone (1 equivalent) in the chosen solvent (e.g., Acetonitrile).

  • Add the selected amine (2-8 equivalents) to the solution. A larger excess is often used to drive the reaction to completion and neutralize the HBr byproduct.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the amine hydrobromide salt and any excess amine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude bupropion analogue free base.

  • For purification, the crude product can be subjected to column chromatography or recrystallization.

  • To prepare the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration, washed with cold solvent, and dried to afford the pure bupropion analogue hydrochloride salt.

Visualization of the Synthetic Pathway

G start Substituted Propiophenone bromination {Step 1: α-Bromination | {Input: Propiophenone, Brominating Agent (Br₂ or NBS)} | {Output: α-Bromo Ketone}} start->bromination amination {Step 2: Amination | {Input: α-Bromo Ketone, Amine} | {Output: Bupropion Analogue (Free Base)}} bromination->amination salt_formation {Salt Formation | {Input: Free Base, HCl} | {Output: Hydrochloride Salt}} amination->salt_formation end Purified Bupropion Analogue HCl salt_formation->end

Caption: Step-by-step experimental workflow.

Conclusion and Future Directions

The synthetic route to bupropion analogues via α-bromination of propiophenone derivatives followed by amination is a versatile and well-established method. The choice of starting propiophenone and the amine in the second step allows for the creation of a vast chemical space for drug discovery efforts. Recent advancements in flow chemistry and the use of greener reagents are making this synthesis more sustainable and safer.[1][14] Future research in this area will likely focus on further optimization of these green methodologies and the exploration of novel analogues with improved therapeutic profiles.

References

  • Blough, B. E., et al. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Medicinal Chemistry Letters, 5(6), 623–627. [Link]

  • Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2227–2242. [Link]

  • ResearchGate. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction | Request PDF. [Link]

  • PubMed. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. [Link]

  • ACS Publications. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin) | Request PDF. [Link]

  • Google Patents. (2010). US7737302B2 - Process for preparing bupropion hydrochloride.
  • ResearchGate. (2025). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. [Link]

  • ACS Publications. (2000). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education. [Link]

  • RSC Publishing. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Bromination of para substituted propiophenones. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
  • National Institutes of Health. (2016). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. [Link]

  • Google Patents. (n.d.). EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
  • ResearchGate. (2016). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. [Link]

  • Barrow Neurological Institute. (2010). Synthesis And Biological Evaluation Of Bupropion Analogues As Potential Pharmacotherapies For Smoking Cessation. [Link]

  • RSC Publishing. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. [Link]

  • ACS Publications. (1960). Selective Bromination with Copper(II) Bromide1. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • National Institutes of Health. (2020). Free Amino Group Transfer via α‐Amination of Native Carbonyls. [Link]

  • ResearchGate. (2021). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. [Link]

  • Princeton University. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. [Link]

  • Semantic Scholar. (1963). The Reactions of a-Bromo Ketones with Primary Amines. [Link]

Sources

Application

1H NMR spectrum analysis of 2-(Tert-butylamino)propanoic acid hydrochloride

An Application Guide to the Structural Elucidation of 2-(Tert-butylamino)propanoic Acid Hydrochloride via 1H NMR Spectroscopy Abstract This application note provides a comprehensive guide to the analysis of 2-(tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Elucidation of 2-(Tert-butylamino)propanoic Acid Hydrochloride via 1H NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the analysis of 2-(tert-butylamino)propanoic acid hydrochloride using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Aimed at researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries, this document details the necessary protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causal relationships between the molecular structure and the resulting NMR spectrum—including chemical shifts, spin-spin coupling, and signal integration—this guide serves as a practical tool for unambiguous structural verification and purity assessment.

Introduction: The Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(tert-butylamino)propanoic acid hydrochloride, ¹H NMR provides definitive structural information. It allows for the precise mapping of the proton framework within the molecule, confirming the identity, substitution patterns, and stereochemistry. The hydrochloride salt form of this amino acid derivative introduces specific considerations, particularly regarding the lability of acidic protons, which this guide will address.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons. The structure of 2-(tert-butylamino)propanoic acid hydrochloride possesses four distinct proton environments, which are expected to generate four unique signals in the ¹H NMR spectrum.

Figure 1: Chemical structure of 2-(tert-butylamino)propanoic acid hydrochloride with proton environments labeled (Ha-He).

  • Ha (9H): The nine equivalent protons of the tert-butyl group.

  • Hb (3H): The three protons of the methyl group on the propanoic acid backbone.

  • Hc (1H): The single proton (methine) at the C2 position, alpha to the carboxylic acid.

  • Hd (2H) & He (1H): The three exchangeable protons from the protonated amine (NH₂⁺) and the carboxylic acid (COOH).

Experimental Protocol

This section outlines a validated, step-by-step protocol for preparing a sample of 2-(tert-butylamino)propanoic acid hydrochloride for ¹H NMR analysis and acquiring high-quality data.

Workflow Overview

The experimental process follows a logical sequence from sample preparation to final data analysis, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL DMSO-d6 or D₂O) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (Glass wool pipette) vortex->filter insert 5. Insert Sample into Spectrometer filter->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire ¹H Spectrum (zg30 pulse, 16 scans) lock->acquire process 8. Fourier Transform & Phase Correction acquire->process calibrate 9. Calibrate Chemical Shift (TMS or residual solvent) process->calibrate integrate 10. Integrate Signals calibrate->integrate assign 11. Assign Peaks & Analyze Coupling integrate->assign

Figure 2: Standard workflow for ¹H NMR analysis.

Materials and Reagents
  • 2-(Tert-butylamino)propanoic acid hydrochloride (Sample)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)

  • Tetramethylsilane (TMS) for internal standard (if using DMSO-d₆)

  • 5 mm NMR Tubes (high precision)

  • Pasteur Pipettes

  • Glass Wool

  • Vortex Mixer

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on proper sample preparation.

  • Weighing: Accurately weigh 10-20 mg of the hydrochloride salt into a clean, dry vial. This concentration range provides a good signal-to-noise ratio without causing issues related to solution viscosity.[1][2]

  • Solvent Selection & Dissolution:

    • Add approximately 0.7 mL of a suitable deuterated solvent.[3] For hydrochloride salts, DMSO-d₆ is often preferred as it readily dissolves the sample and allows for the observation of exchangeable N-H and O-H protons. D₂O is an alternative but will cause the exchangeable protons to disappear from the spectrum, which can be a useful diagnostic tool.

    • Causality: A deuterated solvent is essential because the spectrometer's field-frequency lock system relies on the deuterium signal to maintain magnetic field stability during data acquisition.

  • Homogenization: Vortex the vial for 30-60 seconds to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.

  • Filtration:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean 5 mm NMR tube.

    • Causality: This step is mandatory to remove any suspended particulate matter. Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted as needed.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: zg30 (a standard 30-degree pulse experiment)

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16 (to improve signal-to-noise)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): 4.0 seconds

Spectral Analysis and Interpretation

The acquired ¹H NMR spectrum should be processed (Fourier transform, phase correction) and calibrated. If using DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a secondary reference.

Predicted and Observed Spectral Data

The following table summarizes the expected signals, their characteristics, and the structural assignment.

Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha -C(CH ₃)₃~1.3Singlet (s)9HN/A
Hb -CH~1.5Doublet (d)3H~7.0
Hc -CH -~3.6Quartet (q)1H~7.0
Hd, He -NH ₂⁺, -COOH 8.0 - 12.0Broad Singlet (br s)3HN/A
Detailed Peak Assignment and Rationale
  • Signal Ha (~1.3 ppm, s, 9H): This signal corresponds to the nine chemically equivalent protons of the tert-butyl group. It appears as a singlet because there are no adjacent protons to cause splitting. Its upfield position is characteristic of shielded alkyl protons.[4][5]

  • Signal Hb (~1.5 ppm, d, 3H): This doublet represents the three protons of the methyl group at C3. It is split into a doublet by the single adjacent methine proton (Hc) according to the n+1 rule (1+1=2).

  • Signal Hc (~3.6 ppm, q, 1H): This quartet corresponds to the single methine proton at C2. It is significantly downfield due to the deshielding effects of the adjacent protonated amine and carboxylic acid groups. The signal is split into a quartet by the three neighboring methyl protons (Hb) (n+1 rule: 3+1=4).

  • Signals Hd, He (8.0 - 12.0 ppm, br s, 3H): These signals arise from the acidic protons of the protonated amine (-NH₂⁺) and the carboxylic acid (-COOH). These protons are labile and undergo rapid chemical exchange with each other and any trace water. This exchange averages their magnetic environments, resulting in a single, broad signal. Their chemical shift is highly dependent on concentration, temperature, and solvent. Confirmation of these peaks can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the broad signal will disappear as the protons are replaced by deuterium.

Spin-Spin Coupling Analysis

The interaction between non-equivalent protons on adjacent carbons, known as spin-spin coupling, provides critical connectivity information. In this molecule, the key coupling is between the Hc and Hb protons.

G cluster_c cluster_b Hc Hc Hb Hb Hc->Hb J ≈ 7 Hz Hc_note Splits Hb into a Doublet Hb_note Splits Hc into a Quartet

Figure 3: Spin-spin coupling relationship between Hc and Hb.

The magnitude of the coupling constant, J, is the same for both coupled partners. The observed ~7 Hz coupling is a typical value for vicinal (three-bond) coupling in acyclic, freely rotating alkyl systems and confirms the -CH(CH₃)- fragment.[6]

Conclusion

¹H NMR spectroscopy provides an unambiguous and efficient method for the structural confirmation of 2-(tert-butylamino)propanoic acid hydrochloride. By following the detailed protocols for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The subsequent analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the complete assignment of all protons in the molecule, verifying its identity and providing a crucial measure of its purity. This application note serves as a robust framework for scientists performing routine analysis or detailed characterization of similar amino acid derivatives.

References

  • University of Durham. (n.d.). NMR Sample Preparation. Available at: [Link]

  • JEOL Ltd. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • University of York. (n.d.). Preparing an NMR sample. Available at: [Link]

  • Nagayama, K., & Wüthrich, K. (1981). Strong Spin-Spin Coupling in the Two-Dimensional J-Resolved 360-MHz ¹H NMR Spectra of the Common Amino Acids. Journal of Magnetic Resonance, 42(2), 321-334. [This is a representative academic source for J-coupling in amino acids, a direct URL to the full text may require subscription, a general search link is provided]. Available at: [Link]

  • Terskikh, V. V., et al. (2016). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Wu, G., & Wasylishen, R. E. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Quantum Chemical Calculations. Journal of the American Chemical Society, 128(50), 16294-16306. Available at: [Link]

  • PubChem. (n.d.). 2-(tert-Butylamino)propiophenone hydrochloride. National Center for Biotechnology Information. [This provides information on a related structure, useful for context]. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Grishaev, A., & Llinas, M. (2011). One-bond and two-bond J couplings help annotate protein secondary-structure motifs: J-coupling indexing applied to human endoplasmic reticulum protein ERp18. Proteins: Structure, Function, and Bioinformatics, 79(2), 528-542. Available at: [Link]

  • Löhr, F., et al. (2017). NMR measurements to determine J-coupling constants, shown for GRRG. ResearchGate. [Image from a publication showing J-coupling measurements]. Available at: [Link]

  • Lin, C. Y., et al. (2008). Anomalous J-Modulation Effects on Amino Acids in Clinical 3T MR Spectroscopy. American Journal of Neuroradiology, 29(1), 37-40. Available at: [Link]

  • Bryce, D. L., et al. (2009). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Physical Chemistry Chemical Physics, 11(32), 7004-7016. Available at: [Link]

  • Vankawala, P. J., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Rasayan Journal of Chemistry, 1(1). Available at: [Link]

  • Jung, G., et al. (1981). 15N NMR chemical shifts δ (ppm, relative to external NO:) of amino acid methyl ester hydrochlorides. ResearchGate. Available at: [Link]

  • WAKI, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1188. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (1S,2R,2′S)-(+)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b′). Available at: [Link]

  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Interpretation &amp; Protocol for 2-(Tert-butylamino)propanoic acid HCl

This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for the analysis of 2-(Tert-butylamino)propanoic acid hydrochloride .


H

NO

[1] · HCl

Executive Summary

2-(Tert-butylamino)propanoic acid (often referred to as N-tert-butylalanine) is a bulky, N-alkylated amino acid derivative. It frequently appears in drug development as a synthesis intermediate or a degradation impurity of tert-butylamino-containing pharmaceuticals (e.g., bupropion analogs).

This guide provides a definitive protocol for its characterization using LC-MS/MS. Unlike standard amino acids, the bulky tert-butyl group introduces steric hindrance and specific fragmentation pathways (neutral loss of isobutene) that require tailored MS parameters.

Chemical Properties & MS Readiness

Before initiating analysis, the physicochemical properties of the hydrochloride salt must be understood to prevent ionization suppression and ensure column retention.

PropertyValue / DescriptionImpact on MS Analysis
Monoisotopic Mass 145.1103 Da (Free Base)Target [M+H]

= 146.12
Salt Form Hydrochloride (HCl)Cl

ions can cause ion suppression in ESI(+). Desalting or high-organic wash required.
pKa (Calculated) Carboxyl: ~2.3Amine: ~9.8
LogP ~0.5 (Polar)Poor retention on standard C18. HILIC or C18-Aq columns recommended.

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation (Salt Management)

The HCl counter-ion is a common source of signal suppression.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (v/v).

  • Neutralization (Optional but Recommended): If investigating negative mode, add ammonium formate (10 mM) to displace chloride ions.

  • Working Standard: Dilute to 1 µg/mL in Mobile Phase A.

Liquid Chromatography Conditions

Due to the polarity of the propanoic acid backbone, standard C18 columns often result in elution at the void volume.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Amide or Zwitterionic phase.

    • Alternative: C18-Aq (Polar-embedded C18) for 100% aqueous start.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient (HILIC): Start 90% B (hold 1 min)

    
     50% B over 5 mins.
    
Mass Spectrometry Parameters (ESI Source)
  • Polarity: Positive (ESI+) is preferred due to the secondary amine.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C (Ensure complete desolvation of the bulky t-butyl group).

  • Gas Flow: High sheath gas (40-50 arb units) to assist in breaking salt clusters.

Data Interpretation: Fragmentation Pathways[3]

Correct interpretation relies on distinguishing the N-tert-butyl group loss from the standard amino acid backbone fragmentation.

Full Scan Spectrum (MS1)
  • Dominant Peak: m/z 146.1 ([M+H]

    
    ).
    
  • Adducts:

    • m/z 168.1 ([M+Na]

      
      ) – Common if glass solvents are used.
      
    • m/z 291.2 ([2M+H]

      
      ) – Dimer formation is likely at high concentrations due to zwitterionic stacking.
      
MS/MS Fragmentation (Product Ions)

The fragmentation follows a predictable "Charge-Remote" and "Charge-Directed" logic.

Key Transitions for MRM (Multiple Reaction Monitoring):

  • 146.1

    
     100.1  (Quantifier)
    
  • 146.1

    
     57.1  (Qualifier - High Energy)
    

Detailed Mechanism:

  • Primary Loss (Neutral Loss of HCOOH): The carboxylic acid group is lost as formic acid (46 Da) or CO + H2O.

    • Transition:

      
      
      
    • Structure: [CH

      
      -CH=NH-tBu]
      
      
      
      (Immonium ion analog).
  • Secondary Loss (Neutral Loss of Isobutene): The tert-butyl group is labile. It typically cleaves via a 4-membered transition state, expelling isobutene (C

    
    H
    
    
    
    , 56 Da).
    • Transition:

      
       (Intact acid, loss of t-butyl) OR 
      
      
      
      (Sequential loss).
  • Tert-Butyl Cation: At high collision energies, the charge may migrate to the tert-butyl group.

    • Transition:

      
       (C
      
      
      
      H
      
      
      ).
Visualizing the Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ = 146.1 (N-t-butylalanine) Frag_100 Fragment m/z 100.1 [M+H - HCOOH]+ (Immonium Ion) Precursor->Frag_100 Loss of HCOOH (-46 Da) Frag_90 Fragment m/z 90.1 [M+H - Isobutene]+ (Alanine backbone) Precursor->Frag_90 Loss of C4H8 (Isobutene, -56 Da) Frag_57 Fragment m/z 57.1 [C4H9]+ (Tert-butyl cation) Precursor->Frag_57 Inductive Cleavage (High CE) Frag_44 Fragment m/z 44.1 [CH3-CH=NH2]+ (Acetaldehyde imine) Frag_100->Frag_44 Loss of C4H8 (-56 Da) Frag_90->Frag_44 Loss of HCOOH (-46 Da)

Figure 1: Proposed ESI(+) fragmentation pathway. The m/z 100 ion is the most stable product for quantitation.

Troubleshooting & Quality Control

Distinguishing from Isomers

The formula C


H

NO

has multiple isomers (e.g., N-propyl, N-isopropyl derivatives).
  • Differentiation: The tert-butyl group specifically yields the m/z 57 peak and a strong neutral loss of 56 Da. Linear alkyl chains (N-butyl) typically show sequential CH

    
     losses (14 Da) rather than a single bulk loss.
    
Common Artifacts
  • m/z 180/182 (Negative Mode): If running ESI(-), observe the [M+Cl]

    
     adduct due to the HCl salt. This confirms the salt form but is poor for quantitation.
    
  • In-Source Fragmentation: If m/z 100 is observed in the MS1 scan, reduce the Declustering Potential (DP) or Cone Voltage . The N-t-butyl bond is weaker than standard amide bonds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45086640, (R)-2-(Butylamino)propanoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propanoic acid, TMS derivative Mass Spectrum.[3] NIST Chemistry WebBook.[4] Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of small polar molecules in ESI-MS. Journal of Mass Spectrometry.

Sources

Application

Application Notes &amp; Protocols for the Chiral Resolution of Tert-butylamino Propanoic Acids

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral β-Amino Acids Optically pure β-amino acids are critical building blocks in modern pharmaceuticals and materials science. Their in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are critical building blocks in modern pharmaceuticals and materials science. Their incorporation into peptides can induce specific secondary structures and confer resistance to proteolytic degradation. Molecules containing the 3-amino-4,4-dimethylpentanoic acid (a derivative of tert-butylamino propanoic acid) scaffold are of particular interest due to the steric bulk of the tert-butyl group, which can impart unique conformational constraints and metabolic stability. β-amino acids are integral components of numerous biologically active compounds, including enzyme inhibitors and β-lactam antibiotics.[1]

The synthesis of these compounds often results in a racemic mixture, a 50:50 mixture of two enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, the separation of these racemates—a process known as chiral resolution—is a mandatory step in drug development and manufacturing.[2][3] This document provides an in-depth guide to the three primary techniques for the chiral resolution of tert-butylamino propanoic acids and their derivatives: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral Chromatography.

Enzymatic Kinetic Resolution: The "Green" Chemistry Approach

Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers. This method is highly valued for its mild reaction conditions, high efficiency, and environmental compatibility.

Principle of Operation

In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. For β-amino acid esters, lipases are exceptionally effective.[4] For example, in the hydrolysis of a racemic ester, the enzyme will selectively convert one ester enantiomer into the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. This results in a mixture of two different compounds (an acid and an ester) that can be easily separated by standard chemical techniques (e.g., acid-base extraction).

Causality: The enzyme's active site is a complex, three-dimensional chiral environment. The differential reaction rate arises because one enantiomer fits optimally into this active site, achieving a low-energy transition state for the reaction, while the other enantiomer fits poorly, resulting in a high-energy transition state and a negligible reaction rate. Candida antarctica Lipase B (CAL-B) is particularly effective for the resolution of β-amino acid derivatives.[1][5]

Workflow for Enzymatic Resolution

G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Workup & Separation cluster_3 Final Products racemic_ester Racemic tert-Butylamino Propanoic Acid Ester reaction_vessel Stirring at Controlled Temperature (e.g., 45°C) Monitoring by Chiral HPLC racemic_ester->reaction_vessel enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_vessel solvent Organic Solvent (e.g., iPr2O) solvent->reaction_vessel nucleophile Nucleophile (e.g., H2O) nucleophile->reaction_vessel filtration Filter to Recover Immobilized Enzyme reaction_vessel->filtration Reaction Complete (≈50% conversion) extraction Acid-Base Extraction filtration->extraction product_acid Enantiopure (S)-Amino Acid extraction->product_acid Aqueous Phase product_ester Enantiopure (R)-Amino Ester extraction->product_ester Organic Phase

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a representative example for the resolution of a racemic methyl 3-(tert-butylamino)propanoate.

  • Substrate Preparation: Dissolve racemic methyl 3-(tert-butylamino)propanoate hydrochloride salt (1.0 eq) in diisopropyl ether (iPr₂O) at a concentration of 30 mg/mL.

  • Base Addition: Add triethylamine (Et₃N) (0.5 eq) to the solution to liberate the free base of the amino ester. Stir for 10 minutes at room temperature. Causality: The enzyme is active on the free amine, not the hydrochloride salt. Et₃N is a scavenger for the HCl produced.

  • Reaction Initiation: Add immobilized Burkholderia cepacia lipase (lipase PSIM) (30 mg/mL) and deionized water (0.5 eq).[6] Causality: Water acts as the nucleophile for the hydrolysis reaction. Using a substoichiometric amount prevents complete hydrolysis of both enantiomers.

  • Incubation: Seal the reaction vessel and place it in an orbital shaker incubator at 45°C.

  • Monitoring: Periodically take aliquots from the reaction mixture, filter the enzyme, and analyze the sample by chiral HPLC to monitor the conversion and enantiomeric excess (e.e.) of both the product acid and the remaining ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.

  • Workup: Once ≈50% conversion is reached, cool the mixture to room temperature and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the (S)-amino acid product into the aqueous phase using a dilute acid solution (e.g., 1 M HCl).

    • Wash the organic layer containing the unreacted (R)-amino ester with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the enantiopure ester.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid with a base (e.g., 1 M NaOH) to precipitate the enantiopure amino acid, which can then be collected by filtration.

Data Summary: Enzymatic Resolution of β-Amino Esters
Substrate ClassEnzymeConditionsProduct (e.e.)Unreacted Ester (e.e.)YieldReference
β-Fluorophenyl-β-amino estersLipase PSIMiPr₂O, Et₃N, H₂O, 45°C(S)-Acid (≥99%)(R)-Ester (≥99%)>48%[6]
N-Benzylated-β³-amino estersCALBLiquid-Assisted Grinding(R)-Acid (up to 98%)(S)-Ester (N/A)up to 49%[1]
Hydroxylated β-amino estersCAL-Bt-BuOMe, H₂O, 60°CN/AUnreacted Ester (≥52%)N/A[7]

Diastereomeric Salt Formation: The Classical, Scalable Method

This is one of the oldest and most industrially applied methods for chiral resolution.[8] It is particularly effective for resolving racemic compounds that contain an acidic or basic functional group, such as amino acids.

Principle of Operation

The technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[3] For a racemic amino acid (which can act as a base), a chiral acid is used as the resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Amino Acid + (R')-Resolving Agent → [(R)-Amino Acid · (R')-Agent] + [(S)-Amino Acid · (R')-Agent]

Causality: Diastereomers are stereoisomers that are not mirror images of each other.[2] Consequently, they have different physical properties, including lattice energies and, most critically, solubilities in a given solvent system.[8] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be made to crystallize preferentially from the solution, while the other remains dissolved.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer cluster_3 Final Products racemic_aa Racemic tert-Butylamino Propanoic Acid dissolve Dissolve in Minimum Hot Solvent racemic_aa->dissolve resolver Chiral Resolving Agent (e.g., L-Tartaric Acid) resolver->dissolve solvent_form Solvent (e.g., Methanol) solvent_form->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool Heat filtrate Filter to Isolate Less Soluble Diastereomer cool->filtrate isolate_salt Isolated Diastereomeric Salt Crystal filtrate->isolate_salt Solid mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtrate->mother_liquor Liquid liberation Treat with Base (e.g., NaOH) isolate_salt->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Enantiopure Amino Acid extraction->pure_enantiomer

Caption: Workflow for diastereomeric salt resolution.

Experimental Protocol: Resolution via Salt Crystallization

This protocol provides a general framework. The choice of resolving agent, solvent, and temperatures are critical and must be optimized empirically.[9][10]

  • Selection of Resolving Agent: For the basic amino group in tert-butylamino propanoic acid, common chiral acidic resolving agents include L-(+)-tartaric acid, O,O'-dibenzoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.[11]

  • Salt Formation:

    • Dissolve the racemic tert-butylamino propanoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or water-alcohol mixtures).

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 eq) in the same solvent. Causality: Using 0.5 equivalents of resolving agent can be more efficient, as it can only form a salt with half of the racemic mixture, ideally precipitating one enantiomer completely.

    • Slowly add the resolving agent solution to the amino acid solution, with stirring. The diastereomeric salts may begin to precipitate immediately or upon cooling.

  • Fractional Crystallization:

    • Heat the mixture to redissolve all the solids.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then potentially in a refrigerator, to promote the formation of large, pure crystals of the less soluble diastereomer.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop.

    • The mother liquor, now enriched in the more soluble diastereomer, can be concentrated to yield further crops or processed separately.

  • Liberation of the Free Amino Acid:

    • Dissolve the isolated diastereomeric salt crystals in water.

    • Adjust the pH of the solution with a base (e.g., 2 M NaOH or NH₄OH) to deprotonate the amino acid and protonate the resolving agent's acid group.

    • The enantiomerically enriched amino acid can then be isolated by extraction into an organic solvent or by precipitation at its isoelectric point.

    • The resolving agent can often be recovered from the aqueous layer by acidification and extraction.

  • Purity Analysis: Determine the enantiomeric excess of the recovered amino acid using chiral HPLC or by measuring its specific rotation. Recrystallization of the salt or the final product may be necessary to enhance enantiomeric purity.

Common Resolving Agents for Amines
Resolving AgentTypeCommonly Used For
L-(+)-Tartaric AcidAcidRacemic Bases/Amines
O,O'-Dibenzoyl-L-tartaric acidAcidRacemic Bases/Amines
(1R)-(-)-10-Camphorsulfonic acidAcidRacemic Bases/Amines
(S)-(-)-α-MethylbenzylamineBaseRacemic Acids
(-)-BrucineBaseRacemic Acids

Chiral Chromatography: High-Resolution Analytical and Preparative Separation

Chiral chromatography is a powerful technique that physically separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). It is widely used for both analytical determination of enantiomeric purity and for preparative-scale purification.[]

Principle of Operation

Enantiomers in the mobile phase flow through a column packed with a chiral stationary phase. The separation is based on the differential, transient interactions between the enantiomers and the CSP.

Causality: The CSP is itself enantiomerically pure. It forms temporary, diastereomeric complexes with the enantiomers of the analyte.[13] Because these complexes have different association and dissociation constants, one enantiomer will spend more time interacting with the stationary phase and thus move more slowly through the column, resulting in separation.[14][15]

Application Note: Method Development for β-Amino Acid Separation

Developing a chiral HPLC method requires systematic optimization of the column, mobile phase, and temperature.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For β-amino acids, several classes of CSPs have shown excellent results:

    • Crown Ether-Based CSPs: Columns like CROWNPAK CR(+) are particularly effective for compounds with a primary amino group, forming strong complexes via hydrogen bonding.[14][16]

    • Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T and TAG are versatile and can separate a wide range of amino acids through multiple interaction modes (hydrogen bonding, π-π interactions, steric hindrance).[13][17]

    • Zwitterionic-Exchange CSPs: Columns like CHIRALPAK ZWIX(+) are designed for amino acids, utilizing both ion-exchange and other interactions to achieve separation.[18]

  • Mobile Phase Optimization:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the mobile phase significantly affect retention and resolution.

    • Acidic/Basic Additives: For amino acids, adding an acidic modifier (e.g., acetic acid, perchloric acid) to an aqueous-organic mobile phase is common.[14] The acid protonates the amino group, which is essential for interaction with crown ether phases, and suppresses the ionization of the carboxylic acid group.

    • Polar Organic Mode: For CHIROBIOTIC phases, a polar organic mobile phase (e.g., methanol/acetonitrile/acetic acid/triethylamine) is often employed.

  • Temperature Control: Column temperature affects the kinetics and thermodynamics of the analyte-CSP interaction. Lowering the temperature often improves resolution but increases retention time and pressure. An optimal temperature (e.g., 0-25 °C) must be determined.[16]

  • Detection:

    • If the molecule contains a chromophore (e.g., an aromatic ring), UV detection is straightforward.

    • For aliphatic compounds like tert-butylamino propanoic acid that lack a strong chromophore, detection can be challenging. Options include:

      • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.[19]

      • Pre-column Derivatization: Reacting the amino acid with a UV-active or fluorescent tag (e.g., DABS-Cl) before injection.[16]

Data Summary: Chiral Stationary Phases for β-Amino Acids
CSP TypeColumn ExampleTypical Mobile PhaseApplicationReference
Crown EtherCROWNPAK CR(+)Aq. HClO₄ / MethanolPrimary β-Amino Acids[14][16]
Macrocyclic GlycopeptideCHIROBIOTIC T, TAGMethanol/Water + Acetic AcidBroad range of α-, β-, cyclic amino acids[13][17]
Phenyl-glycine derivativeCSP based on (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6Methanol/Water + Modifierβ-Amino Acids[15]
Ligand-ExchangeL-4-hydroxyproline bonded to silicaAqueous CuSO₄ / Methanolβ-Methyl-amino acids[20]

Conclusion

The selection of a chiral resolution technique for tert-butylamino propanoic acids depends on the specific goals of the researcher.

  • Enzymatic Resolution offers an elegant and environmentally friendly method that is excellent for producing high-purity enantiomers, though it requires the synthesis of a suitable ester precursor.

  • Diastereomeric Salt Crystallization remains a robust, cost-effective, and highly scalable method, making it the workhorse of industrial-scale resolutions, but it often requires extensive empirical optimization.

  • Chiral Chromatography provides unparalleled analytical accuracy and is a powerful tool for preparative purification, delivering very high enantiomeric purity, although it can be more expensive in terms of solvents and specialized columns, especially at large scales.

A comprehensive development strategy will often employ chiral chromatography as the primary analytical tool to assess the success of a preparative-scale enzymatic or diastereomeric salt resolution.

References

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6). Chirality, 20(3-4), 325-9. [Link]

  • Min, H. J., & Hyun, M. H. (2008). Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of separation science, 31(12), 2278-83. [Link]

  • Castañeda-Ovando, A., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1726-1732. [Link]

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged. [Link]

  • Tóth, G. K., et al. (2015). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 20(11), 20583-96. [Link]

  • Schmid, M. G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599-605. [Link]

  • Pálvölgyi, A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948-3959. [Link]

  • Moody, H. M., & Riel, A. M. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis. [Link]

  • Lee, T. H., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(45), 10512-10520. [Link]

  • Al-Gharabli, S. I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Separations, 8(8), 112. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • University of Liverpool. (2021). 6 Separation of enantiomers. Stereochemistry - Stereoelectronics. [Link]

  • Gergő, T., et al. (2011). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate. [Link]

  • S.P.C. Mahavidyalaya. (n.d.). Resolution of Racemic Modifications. Stereochemistry II. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butylamine Addition Reactions

Status: Operational Operator: Senior Application Scientist Ticket ID: TBA-OPT-2026 Introduction: The "Ghost" Reagent & The Steric Wall Welcome to the Technical Support Center. If you are here, you are likely facing one o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: TBA-OPT-2026

Introduction: The "Ghost" Reagent & The Steric Wall

Welcome to the Technical Support Center. If you are here, you are likely facing one of two problems with tert-butylamine (


-BuNH

):
  • The "Ghost" Reagent: Your yield is fluctuating wildly because the reagent evaporated before reacting (BP: 44.5°C).

  • The Steric Wall: The bulky tert-butyl group is preventing nucleophilic attack, stalling your Michael addition or S

    
    Ar reaction.
    

This guide moves beyond standard textbook procedures. We treat


-BuNH

not just as an amine, but as a volatile, sterically hindered, hard nucleophile . Below are the field-proven protocols to stabilize your stoichiometry and force the reaction to completion.

Module 1: Handling & Stoichiometry (The Volatility Protocol)

Issue: "I added 1.5 equivalents, heated to 60°C, and got 20% conversion." Diagnosis: You likely lost the majority of your reagent to the headspace or condenser before it could react.

The "Cold-Finger" Protocol

Standard reflux condensers are often insufficient for


-BuNH

because the cooling water (often 15–20°C) is too close to the boiling point (44°C).
ParameterStandard ConditionRequired Condition for

-BuNH

Condenser Coolant Water (15–20°C)Glycol/Chiller (-10°C to 0°C)
Addition Method Single bolusPortion-wise or Syringe Pump
Stoichiometry 1.1 – 1.5 equiv.2.0 – 5.0 equiv. (if unsealed)
Vessel Round bottom flaskSealed Pressure Tube (Highly Recommended)
Critical Workflow: Sealed Tube Operation

For reactions requiring T > 40°C.

  • Dissolve the electrophile (Michael acceptor/Aryl halide) in the solvent (MeOH/EtOH for Michael; DMSO/DMF for S

    
    Ar).
    
  • Cool the vessel to 0°C (Ice bath).

  • Add

    
    -BuNH
    
    
    
    (3.0 equiv) via syringe into the cold solution.
  • Seal the vessel immediately while cold.

  • Heat to required temperature behind a blast shield.

    • Why? Sealing at 0°C minimizes headspace pressure buildup upon initial heating.

Module 2: Overcoming Sterics in Michael Additions

Issue: Reaction is sluggish despite using excess amine. Root Cause: The tert-butyl group creates significant steric repulsion, raising the activation energy (


) for the C-N bond formation.
Solution:  Lewis Acid Catalysis (The "Pull" Mechanism).

Instead of relying solely on the amine's nucleophilicity (the "Push"), we must activate the electrophile (the "Pull") using Lewis Acids. Zinc Triflate [Zn(OTf)


]  is the gold standard here because it coordinates to the carbonyl oxygen without being deactivated by the amine.
Optimization Workflow: Lewis Acid Activation

MichaelOptimization Start Start: Low Conversion Solvent Check Solvent Start->Solvent Protic Protic (MeOH/EtOH) Promotes H-bonding Solvent->Protic Preferred Aprotic Aprotic (DCM/THF) Solvent->Aprotic If solubility issue Catalyst Add Catalyst Protic->Catalyst If slow Aprotic->Catalyst Mandatory ZnOTf Zn(OTf)2 (5-10 mol%) Best for Sterics Catalyst->ZnOTf Homogeneous SiO2 Silica Gel Surface Catalysis Catalyst->SiO2 Heterogeneous

Caption: Decision logic for activating sterically hindered Michael additions.

Protocol: Zn(OTf) Catalyzed Addition
  • Charge flask with Michael acceptor (1.0 mmol) and Zn(OTf)

    
     (0.05 mmol, 5 mol%).
    
  • Add solvent (Dichloromethane or Methanol, 2 mL).

  • Stir for 10 min to allow coordination of Zn to the carbonyl.

  • Add

    
    -BuNH
    
    
    
    (1.5 mmol) dropwise.
  • Monitor by TLC. If stalled after 4h, add another 0.5 equiv of amine.

Module 3: Nucleophilic Aromatic Substitution (S Ar)

Issue: No reaction with fluoronitrobenzene derivatives. Root Cause: The transition state for S


Ar requires the nucleophile to approach the ring carbon. The bulky 

-butyl group destabilizes the Meisenheimer complex. Solution: Polar Aprotic Solvents + High Thermal Energy.
Solvent & Temperature Matrix
SolventDielectric ConstantTemp Limit (Open)Temp Limit (Sealed)Suitability for

-BuNH

THF 7.566°C100°CPoor (Too non-polar)
Ethanol 24.544°C120°CGood (Promotes H-bonding)
DMSO 46.744°C150°CExcellent (Stabilizes transition state)
NMP 32.244°C*180°CExcellent (High thermal stability)

*Note: The temperature limit in open systems is dictated by the amine's boiling point (44°C), not the solvent's.

Troubleshooting Guide: S Ar

Q: My product is forming, but I see a significant amount of hydrolysis (phenol formation).

  • A: Your solvent is "wet."

    
    -BuNH
    
    
    
    is basic.[1] In the presence of water and heat, hydroxide is generated, which is a less hindered nucleophile than your amine.
  • Fix: Use anhydrous DMSO/DMF and dry molecular sieves (3Å) in the reaction vessel.

Q: The reaction turns black/tarry.

  • A: Oxidative degradation.

  • Fix: Degas your solvent with Nitrogen/Argon sparging for 15 minutes before adding the amine. Run under inert atmosphere.

Module 4: Workup & Isolation

Issue: "I can't extract the product; it's stuck in the aqueous phase or forming an emulsion." Cause: Secondary amines formed from


-BuNH

are often basic and can form salts with acidic byproducts or silica gel.
The "Basification" Workup
  • Quench: Dilute reaction mixture with water.

  • pH Adjustment: If you used Lewis acids or acidic protons were generated, the amine may be protonated (ammonium salt). Adjust aqueous layer to pH > 12 using 1M NaOH.

    • Why? Ensures the product is in the free-base form (organic soluble).

  • Extraction: Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether.

    • Why? MTBE does not form peroxides easily and separates faster from basic aqueous layers.

  • Washing: Wash organic layer with saturated NaHCO

    
      (to remove Lewis acids) followed by Brine.
    
Purification Warning

Do NOT use standard acidic silica gel for chromatography if your product is acid-sensitive or highly basic. The product will streak or stick.

  • Fix: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in Hexanes to neutralize acidic sites before loading your sample.
    

Summary of Critical Parameters

OptimizationSummary Reagent tert-Butylamine (BP 44°C, Bulky) Constraint1 Volatility Reagent->Constraint1 Constraint2 Steric Hindrance Reagent->Constraint2 Sol1 Sealed Tube (T > 45°C) Constraint1->Sol1 Sol2 Excess Reagent (3.0 equiv) Constraint1->Sol2 Sol3 Lewis Acid (Zn(OTf)2) Constraint2->Sol3 Michael Addn Sol4 High Polarity Solvent (DMSO/MeOH) Constraint2->Sol4 SNAr

Caption: Interconnected strategy for managing volatility and steric barriers.

References

  • PubChem. tert-Butylamine Compound Summary. National Library of Medicine. [Link]

  • Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Additions. Tetrahedron, 56(41), 8033-8061. (Context: Lewis Acid Catalysis in Michael Additions). [Link]

  • Wabnitz, T. C., & Spencer, J. B. (2003). A General, Brønsted Acid-Catalyzed Aza-Michael Reaction of Nitrogen Nucleophiles with Enones. Organic Letters, 5(12), 2141-2144. [Link]

  • Reusch, W. (2013). Steric Hindrance in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

Sources

Optimization

Stability issues of 2-(Tert-butylamino)propanoic acid hydrochloride in solution

Initiating Data Collection I've just started gathering data on 2-(Tert-butylamino)propanoic acid hydrochloride. My initial focus is comprehensive Google searches.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've just started gathering data on 2-(Tert-butylamino)propanoic acid hydrochloride. My initial focus is comprehensive Google searches. I'm prioritizing the chemical properties, stability, degradation pathways, and standard handling procedures for the compound, to lay a foundational understanding. Next, I'll move into analysis.

Analyzing Search Results

I'm now analyzing the search results, focusing on factors influencing the compound's stability in solution, particularly pH, temperature, light, and solvent type. With these findings, I'll structure a technical support guide, starting with an overview and stability profile and building a troubleshooting section with question-and-answer format to address experimental issues, and a dedicated FAQ section.

Expanding Data Collection

I'm now expanding my data collection. I'm building realistic questions for troubleshooting, such as "Why is my solution yellowing?". I'm also planning the answers, explaining chemical principles with citations. I'm also designing a Graphviz diagram for a degradation pathway. Simultaneously, I'll develop a stability study protocol, including sample prep and analytical methods, and compile quantitative data in a table. I'm prioritizing the "References" section, too.

Analyzing Initial Findings

I've begun the literature search, and while I have a good base of knowledge from related compounds, there's no direct data yet on the solution stability of 2-(Tert-butylamino)propanoic acid hydrochloride. This means I need to refine the search parameters to unearth more specific information.

Refining Search Parameters

I've established that while general handling procedures are known, direct stability data for "2-(Tert-butylamino)propanoic acid hydrochloride" in solution remains elusive. I've compiled useful knowledge on the stabilizing effect of hydrochloride salts and the impact of pH on similar compounds, for example how adding Hydrochloric acid can affect TPN solutions. The use of HPLC, as a tool for forced degradation, also came up. Next, I'll focus the search on similar compounds, and also focus on methods of analysis.

Prioritizing Research Directions

I've taken stock of the knowledge base. It’s clear that direct data on my target compound’s solution stability is nonexistent, despite a solid foundation of relevant information on similar compounds, handling precautions, and analytical methods. Therefore, I'm focusing my search on structurally similar compounds like N-substituted amino acids and propanoic acid derivatives. I will also investigate optimal pH ranges, the impact of solvents, and degradation under varying conditions.

Detailing Current Data Gaps

I've organized the available information: general handling, the stabilizing effects of hydrochloride salts, and pH impacts on similar amino acids. I've also identified HPLC and forced degradation studies as analytical tools. However, stability data on the target compound is still missing. Thus, I've broken down the knowledge base, highlighting what's known and, more importantly, what requires further investigation. I'm focusing on the need for specific stability data and methods.

Gathering More Data

I've just finished a second round of searches. This time, I uncovered more relevant information, though it remains indirect. I found literature on the stability of N-substituted amino acids, pH influences on amino acid stability, and forced degradation principles. I believe these resources should inform the development of a testable hypothesis.

Refining Search Strategies

I'm now focusing my search to uncover data for similar compounds. My searches revealed that N-acylated amino acid amides can be hydrolytically unstable under acidic conditions. I found that pH impacts amino acid solubility and stability, with some prodrugs stabilizing under acidic conditions. Temperature, light, and oxidation remain key factors for consideration in stability studies. I'm building out a technical support guide based on my findings. I still lack specific data on the compound of interest, however.

Analyzing Compound Stability

I've learned that I still lack specific data on the compound's degradation. My searches yielded that the tert-butyl group's stability data pertains more to its use in synthesis, not to aqueous solutions at various temperatures, which is an important consideration. I am now concentrating on closely related compound stability data and structuring a technical support guide from the general principles I've gathered. I am now able to make reasonable inferences.

Gathering Related Insights

I've been sifting through the results from step 3, and while a direct stability study on the specific compound remains elusive, the searches have unearthed pertinent information on related amino acid derivatives and their synthesis. This exploration is yielding helpful insights.

Synthesizing Found Data

I've synthesized the insights from step 3 and, while no direct stability study on the target compound emerged, I gathered data on similar amino acid derivatives. This research reveals synthesis methods for amino acid hydrochlorides and esters, storage guidance (refrigerated, dry, inert), and stability insights into N-substituted amino acids. Acidic conditions affect N-acylated amino acid amides and stability is influenced by pH and substituents. I still lack quantitative data for 2-(Tert-butylamino)propanoic acid hydrochloride.

Analyzing Stability Insights

I've learned that while specific degradation data for the target compound remains absent, I can infer potential issues. Synthesis methods for similar compounds are clear, along with storage conditions. Stability is pH and substituent-dependent. Neutral pH might be optimal, though acid may be preferred for others. Degradation pathways remain unknown for the specific compound, but general principles of amino acid degradation offer a starting point.

Troubleshooting

Technical Support Center: Advanced Peptide Synthesis Troubleshooting

Topic: Preventing Side Reactions in Amino Acid Derivative Synthesis Audience: Senior Researchers & Process Chemists Status: Operational Mission Statement Welcome to the Peptide Chemistry Technical Support Center. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in Amino Acid Derivative Synthesis Audience: Senior Researchers & Process Chemists Status: Operational

Mission Statement

Welcome to the Peptide Chemistry Technical Support Center. This guide is not a glossary; it is a causal analysis engine designed to help you troubleshoot and prevent the molecular failures that compromise yield and purity. We focus on the "Why" and "How" of side reactions, providing self-validating protocols grounded in mechanistic logic.

Module 1: Racemization – The Silent Purity Killer

The Issue: Loss of chiral integrity at the


-carbon, leading to diastereomeric impurities that are often inseparable by standard HPLC.

The Mechanism: Racemization primarily occurs during the activation step. The activated carboxylate can cyclize to form an oxazolone intermediate. This ring allows the


-proton to become acidic, leading to tautomerization and loss of chirality. A secondary pathway is direct enolization, promoted by strong bases (e.g., DIPEA).

Visualizing the Threat:

Racemization AA Fmoc-AA-OH Act Activation (Carbodiimide/Uronium) AA->Act OActive O-Acylurea (Activated Species) Act->OActive Oxazolone Oxazolone (Chirality Lost) OActive->Oxazolone Slow Coupling (No Additive) Coupled Native Peptide Bond (L-Isomer) OActive->Coupled Fast Coupling (+ Nucleophile) Racemic D-Isomer Impurity Oxazolone->Racemic Tautomerization

Figure 1: The kinetic competition between productive coupling and the oxazolone pathway. Speed is the antidote to racemization.

Protocol: The "Low-Racemization" Activation System

Standard HOBt/DIPEA protocols are insufficient for Cys and His.

  • Replace HOBt with Oxyma Pure: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates a less acidic active ester than HOBt, reducing the risk of base-catalyzed proton abstraction while maintaining high reactivity.

  • Base Selection: Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). TMP is strong enough to deprotonate the carboxylic acid but too sterically hindered to abstract the

    
    -proton.
    
  • Temperature Control: Perform activation and coupling at 0°C to 4°C for sensitive residues (Cys, His).

Validation Step: Synthesize the model peptide H-Gly-Cys-Phe-NH₂ . Analyze via chiral HPLC. If D-Cys > 1%, switch to the TMP/Oxyma protocol immediately.

Module 2: Sequence-Dependent Sabotage

Certain amino acid sequences are "ticking time bombs" that trigger intramolecular side reactions.

A. Aspartimide Formation (The Asp-Gly Curse)

Symptom: Mass spectrum shows [M-18] peak (loss of H₂O) or multiple peaks with +56 Da (piperidine adducts). Trigger: Sequences containing Asp-Gly , Asp-Ser , or Asp-Thr . The backbone nitrogen of the next residue attacks the Asp side-chain ester during Fmoc deprotection (basic conditions).

Aspartimide Peptide ...Asp(OtBu)-Gly-... Deprotection Fmoc Removal (Piperidine) Peptide->Deprotection Attack Backbone N Attack on Side Chain Ester Deprotection->Attack Base Catalyzed Aspartimide Aspartimide Ring (Succinimide) Attack->Aspartimide Cyclization (-OtBu) RingOpen Ring Opening Aspartimide->RingOpen Hydrolysis BetaPep Beta-Asp Peptide (Major Impurity) RingOpen->BetaPep 70-80% AlphaPep Alpha-Asp Peptide (Native) RingOpen->AlphaPep 20-30%

Figure 2: The Aspartimide cycle. Once the ring forms, it opens indiscriminately, creating a mixture of alpha and beta peptides.

The Fix (Causality-Driven):

  • Steric Blockade: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The bulkier ester physically prevents the backbone nitrogen from attacking.

  • Backbone Protection: For Asp-Gly sequences, use a Dmb-dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH). The Dmb group on the Glycine nitrogen removes the nucleophilic proton, rendering cyclization impossible.

  • Acidic Deprotection: Add 0.1 M HOBt or 5% Formic Acid to your piperidine deprotection solution. This suppresses the ionization of the amide nitrogen.

B. Diketopiperazine (DKP) Formation

Symptom: Loss of the first two amino acids (dipeptide) from the resin, typically when Proline or Glycine is at the C-terminus. Fix: Use Trityl-based resins (2-CTC). These allow cleavage with 1% TFA/DCM (mild acid), avoiding the basic conditions that promote DKP cyclization.

Module 3: Side-Chain Scavenging & Preservation

Reactive side chains (Trp, Met, Ser) act as "sponges" for carbocations released during cleavage.

Methionine Oxidation (+16 Da)
  • Cause: Atmospheric oxygen or reactive species in the cleavage cocktail oxidize Met to Met-Sulfoxide.

  • Prevention:

    • Reagent H: Use a cleavage cocktail containing NH₄I (Ammonium Iodide) and DMS (Dimethylsulfide) . The iodide acts as a reducing agent in-situ.

    • Protocol: TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5).[1][2]

Tryptophan Alkylation (+56 Da / +106 Da)
  • Cause: Tert-butyl cations (from protecting groups) attach to the electron-rich indole ring of Trp.[3]

  • Prevention:

    • Fmoc-Trp(Boc)-OH: Ensure your building block uses Boc protection on the indole nitrogen.[4] This protects the ring until the very last moment of cleavage.

    • Reagent K: If not using Trp(Boc), use Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[3][5] Phenol and EDT are critical scavengers here.[3]

N→O Acyl Migration (Ser/Thr)[8][9]
  • Symptom: Correct mass, but elution time shift or double peaks.

  • Mechanism: In strong acid (TFA), the peptide bond migrates to the side-chain hydroxyl of Ser/Thr, forming an ester (depsipeptide).

  • Resolution: This is reversible .

    • Do NOT lyophilize acidic fractions immediately.

    • Protocol: Treat the crude peptide solution with aqueous bicarbonate (pH 7.5) for 1 hour before purification. This reverses the ester back to the native amide.

Troubleshooting Guide

SymptomProbable CauseImmediate Resolution
[M+16] Peak Methionine OxidationReduce with N-methylmercaptoacetamide (MMA) or use Reagent H for cleavage.
[M-18] Peak Aspartimide (Asp-Gly/Ser)Resynthesize using Fmoc-Asp(OMpe)-OH or Dmb-protected dipeptides.
[M+56] Peak t-Butyl adduct on TrpUse Fmoc-Trp(Boc)-OH; ensure EDT/Phenol are fresh in cleavage cocktail.
Low Yield (C-term) DKP FormationUse 2-Chlorotrityl Chloride (2-CTC) resin; avoid Fmoc-Pro-Pro-Resin.
Inseparable Isomers Racemization (Cys/His)Switch activation to DIC/Oxyma Pure; couple at 0°C; use TMP as base.
Double Peaks (Same Mass) N→O Acyl Shift (Ser/Thr)Incubate crude peptide at pH 7.5 for 30 mins to reverse esterification.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6] Chemical Reviews, 109(6), 2455–2504. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link

  • Gong, J. et al. (2023). "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Omega, 8(17), 15668–15674. Link

  • Coin, I., et al. (2007). "Depsipeptides as a tool for the synthesis of difficult sequence peptides." Nature Protocols, 2, 3247–3256. Link

Sources

Optimization

Catalyst selection for efficient synthesis of propanoic acid derivatives

Technical Support Center: Catalyst Selection for Propanoic Acid Derivatives Current Status: ● Operational Analyst: Senior Application Scientist, Catalysis Division Ticket ID: PROP-CAT-2026-X7 Introduction: The Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Propanoic Acid Derivatives

Current Status:Operational Analyst: Senior Application Scientist, Catalysis Division Ticket ID: PROP-CAT-2026-X7

Introduction: The Strategic Landscape

Welcome to the Advanced Catalysis Support Center. You are likely here because you are synthesizing propanoic acid derivatives—a structural motif ubiquitous in blockbuster NSAIDs (Ibuprofen, Naproxen) and essential agrochemicals.

The synthesis of these molecules generally falls into two distinct catalytic regimes:

  • Constructing the Skeleton (Carbonylation): Installing the carboxylic acid moiety onto an alkene backbone.

  • Setting the Stereochemistry (Asymmetric Hydrogenation): Reducing an acrylic acid precursor to generate a chiral

    
    -center.
    

This guide moves beyond generic textbook advice. We address the specific failure modes of these catalytic cycles and provide self-validating protocols to ensure your process is robust.

Decision Matrix: Selecting Your Catalytic Route

Before troubleshooting, confirm you are using the correct catalytic strategy for your substrate.

CatalystSelection Start Starting Material Ethylene Ethylene / Terminal Alkenes Start->Ethylene Styrenes Styrenes / Vinyl Arenes Start->Styrenes Acrylic Prochiral Acrylic Acids Start->Acrylic Cat1 Pd-Diphosphine (Wide Bite Angle) e.g., Xantphos Ethylene->Cat1 Hydrocarboxylation Cat2 Pd-Monophosphine (Steric Bulk) e.g., P(t-Bu)3 / Neocuproine Styrenes->Cat2 Regioselective Hydrocarboxylation Cat3 Rh/Ru-Chiral Phosphine e.g., Rh-DuPhos, Ru-BINAP Acrylic->Cat3 Asymmetric Hydrogenation Linear Linear Acid (n-Propanoic) Branched Branched Acid (Iso- / 2-Aryl) Chiral Chiral 2-Arylpropanoic Acid Cat1->Linear Cat2->Branched Cat3->Chiral

Figure 1: Strategic decision tree for selecting the catalytic manifold based on substrate and desired regio-/stereochemistry.

Module A: Carbonylation & Hydrocarboxylation

Target: Synthesis of the carboxylic acid skeleton from alkenes and CO (or surrogates).[1]

Troubleshooting Guide: Regioselectivity & Activity

Q1: I am performing hydrocarboxylation on styrene to make a 2-arylpropanoic acid precursor, but I am getting a mixture of linear and branched isomers. How do I fix this?

A: The "Linear vs. Branched" selectivity is dictated almost entirely by the ligand bite angle and steric bulk.

  • The Mechanism: The reaction proceeds via a Palladium-Hydride species.[1][2] The insertion of the alkene into the Pd-H bond determines the product.

    • Markovnikov insertion

      
       Branched Product (Desired for NSAIDs).
      
    • Anti-Markovnikov insertion

      
       Linear Product.
      
  • The Fix:

    • For Branched (Iso) Selectivity: Switch to bulky monodentate ligands or ligands that destabilize the linear transition state.

      • Recommendation: Use Pd(OAc)₂ with P(t-Bu)₃ or Neocuproine . Acid additives like TsOH are often required to generate the active Pd-H species.

    • For Linear (Normal) Selectivity: Use bidentate ligands with wide bite angles .

      • Recommendation:Xantphos or DPEphos . The wide bite angle creates a steric environment that forces the alkene to insert in the less hindered (anti-Markovnikov) fashion.

Q2: My reaction stalls after 50% conversion, and I see a black precipitate. What happened?

A: You have "Pd Black" formation—irreversible aggregation of Pd(0). This is a common failure mode in carbonylation.

  • Root Cause 1: CO Starvation.

    • Explanation: CO is not just a reagent; it is a ligand that stabilizes Pd(0). If the reaction is fast (mass-transfer limited) and CO is depleted in the solution, the catalyst decomposes.

    • Protocol Adjustment: Increase stirring rate (RPM > 800) to improve gas-liquid mass transfer. Ensure constant CO pressure, not just a static charge.

  • Root Cause 2: Ligand Oxidation.

    • Explanation: Phosphines oxidize easily.

    • Protocol Adjustment: Add a slight excess of ligand (e.g., 1:1.2 Metal:Ligand ratio is standard; try 1:2 or 1:4).

Experimental Protocol: Hydrocarboxylation of Styrene

(Optimized for Branched Selectivity)

  • Catalyst Prep: In a glovebox, mix PdCl₂(PhCN)₂ (1 mol%) and Neocuproine (1.2 mol%) in THF.

  • Additives: Add p-Toluenesulfonic acid (TsOH) (2 mol%). Note: The acid protonates the Pd precursor to form the active Pd-H species.

  • Substrate: Add Styrene (1.0 equiv) and Water (5.0 equiv).

  • Reaction: Transfer to a high-pressure autoclave. Pressurize with CO (30 bar) . Heat to 50°C for 16 hours.

  • Workup: Vent CO carefully. Basify with NaOH (aq) to extract the acid salt, wash organics with ether, then re-acidify the aqueous layer to precipitate the 2-phenylpropanoic acid.

Module B: Asymmetric Hydrogenation

Target: Enantioselective synthesis of chiral profens (e.g., S-Naproxen) from acrylic acids.

Troubleshooting Guide: Enantiomeric Excess (ee)

Q3: My conversion is 100%, but the enantiomeric excess (ee) is stuck at 80%. How do I boost it to >98%?

A: High conversion with moderate ee suggests the "uncatalyzed" or "non-selective" pathway is competing, or the catalyst-substrate fit is loose.

  • Factor 1: Hydrogen Pressure (The Counter-Intuitive Lever).

    • Insight: In many Rh-catalyzed cycles, lower H₂ pressure often increases ee. High pressure can force the reaction through a faster, less selective pathway.

    • Action: If running at 50 bar, drop to 5-10 bar.

  • Factor 2: Solvent & Counter-ions.

    • Insight: For cationic Rh catalysts (e.g., [Rh(COD)(Ligand)]BF₄), the solvent must coordinate weakly to allow substrate binding, but not so weakly that the metal aggregates.

    • Action: Switch from neat Methanol to Methanol/DCM mixtures . The non-polar co-solvent can tighten the chiral pocket.

  • Factor 3: Substrate Purity.

    • Insight: Trace chloride ions (from acid chloride synthesis steps) poison cationic Rh catalysts.

    • Action: Wash the acrylic acid precursor with AgNO₃ solution to precipitate trace halides before hydrogenation.

Q4: Which ligand family should I choose for 2-arylacrylic acids?

A:

Ligand Class Metal Best For Mechanism Note

| BINAP / SegPhos | Ru |


-keto esters, Acrylic acids | Requires higher pressure; dynamic kinetic resolution possible. |
| DuPhos / BPE  | Rh  | 

-dehydroamino acids, Itaconates | Extremely fast; sensitive to air. Forms rigid 5-membered chelate. | | Josiphos / Walphos | Rh/Ir | Bulky substrates | Ferrocene backbone offers unique steric modularity. |

Data Visualization: Troubleshooting Workflow

Use this flow to diagnose low yield or selectivity in your propanoic acid synthesis.

Troubleshooting Issue Problem Detected CheckType Reaction Type? Issue->CheckType Carb Carbonylation (Hydrocarboxylation) CheckType->Carb Hydro Asymmetric Hydrogenation CheckType->Hydro Black Precipitate (Pd Black)? Carb->Black YesBlack CO Starvation or Ligand Oxidation Black->YesBlack Yes Selectivity Wrong Regioisomer? Black->Selectivity No Action1 Increase Stirring (RPM) Add Excess Ligand YesBlack->Action1 Action2 Check Bite Angle: Wide (Xantphos) = Linear Bulky Mono = Branched Selectivity->Action2 LowEE Low ee%? Hydro->LowEE Action3 Lower H2 Pressure Change Solvent (MeOH -> DCM) LowEE->Action3

Figure 2: Diagnostic workflow for identifying root causes of catalytic failure.

References

  • Regioselective Hydrocarboxylation (Pd-Ligand Effects)

    • Liu, W., et al. (2017).[3] "A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid." Organic Letters, 19(7), 1748–1751.

  • Asymmetric Hydrogenation (Mechanism & Catalysts)

    • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Industrial Propanoic Acid Synthesis (Pd/C Systems)

    • Kumar, N., et al. (2024).[4] "Pd/C-catalyzed regiodivergent hydrocarboxylation and esterification of alkynes." Chemical Science, 15, 12345.

  • Catalyst Deactivation Mechanisms

    • Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 115(1), 127–150.

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-(Tert-butylamino)propanoic acid hydrochloride structure by NMR

Executive Summary In the synthesis of peptidomimetics and chiral building blocks, 2-(Tert-butylamino)propanoic acid hydrochloride (also known as N-tert-butylalanine hydrochloride) presents unique analytical challenges du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and chiral building blocks, 2-(Tert-butylamino)propanoic acid hydrochloride (also known as N-tert-butylalanine hydrochloride) presents unique analytical challenges due to its bulky steric hindrance and zwitterionic potential. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish regioisomers (e.g.,


- vs. 

-amino acids).

This guide outlines a definitive Nuclear Magnetic Resonance (NMR) validation protocol. Unlike standard "black box" testing, this approach uses comparative solvent analysis (DMSO-d₆ vs. D₂O) and scalar coupling logic to self-validate the structure, ensuring the amine is positioned at the


-carbon (C2) rather than the 

-carbon (C3).

Part 1: The Analytical Challenge (Method Comparison)

To validate this molecule, one must prove three features:

  • Connectivity: The tert-butyl group is attached to the nitrogen, and the nitrogen is attached to C2.

  • Salt Formation: The molecule exists as the hydrochloride salt (

    
    ), not the free base.
    
  • Purity: Absence of starting materials (Alanine or tert-butyl bromide/chloride).

Comparison of Validation Methods
FeatureNMR (Recommended) LC-MS (Alternative)FTIR (Supporting)
Connectivity High. Scalar coupling (

-values) proves C2 attachment.
Low. Fragmentation often indistinguishable between isomers.Low. Identifies functional groups only.
Stereochemistry Medium. Can determine enantiomeric excess with chiral shift reagents.None. Requires Chiral HPLC.None.
Salt Validation High. Chemical shift of ammonium protons confirms protonation state.Low. Ionization in source alters protonation state.Medium. Ammonium bands visible but broad.
Quantification Absolute. qNMR requires no reference standard of the analyte.Relative. Requires a reference standard for calibration.Qualitative.

Part 2: Experimental Protocol

Solvent Selection Strategy

The choice of solvent is the critical variable in this validation.

  • Primary Solvent: DMSO-d₆. [1]

    • Why: It is a polar aprotic solvent that slows proton exchange. This allows observation of the ammonium protons (

      
      ) and the carboxylic acid proton, which are critical for confirming the salt form.
      
  • Secondary Solvent: D₂O.

    • Why: Deuterium exchange (

      
       shake). This causes labile protons (
      
      
      
      ) to disappear, simplifying the spectrum and confirming which signals belong to the backbone vs. the functional groups.
Sample Preparation
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Dissolution: Dissolve in 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

  • Vessel: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Pulse Program: zg30 (standard 30° pulse).

    • Scans (NS): 16 or 32 (sufficient for 1H).

    • Relaxation Delay (D1):

      
       seconds (to allow integration of the methyl protons).
      

Part 3: Structural Elucidation & Data Comparison

The Self-Validating Logic (Coupling Analysis)

The structure is confirmed if the coupling pattern matches the


-amino acid  motif, distinct from the 

-amino acid
isomer.
  • Target Structure (Alpha):

    
    
    
    • The Methyl group (C3) couples to one neighbor (C2-H).

    • Result: Methyl appears as a Doublet .

  • Alternative Isomer (Beta):

    
    
    
    • There is no methyl group.

    • Result: Spectrum would show two Triplets (or multiplets).

Expected Chemical Shifts (DMSO-d₆)
Proton AssignmentTypeApprox. Shift (

ppm)
MultiplicityIntegrationCoupling (

)
COOH Acid12.0 - 13.0Broad Singlet1HN/A
NH₂⁺ Ammonium8.5 - 9.5Broad / Broad Doublet2HExchangeable
C(2)-H Methine (

)
3.6 - 4.0Quartet (or Multiplet)1H

Hz
C(3)-H₃ Methyl (

)
1.4 - 1.5Doublet3H

Hz
C(CH₃)₃ Tert-Butyl1.2 - 1.3Singlet9HNone

Note: In the HCl salt, the amine is protonated. This electron-withdrawing effect shifts the


-proton downfield compared to the free base.
Solvent Comparison Test (The "D₂O Shake")

To definitively assign the ammonium peaks, perform the D₂O exchange experiment.

  • DMSO-d₆ Spectrum: Shows peaks at ~9.0 ppm (NH₂⁺) and ~12.5 ppm (COOH).

  • Action: Add 2 drops of D₂O to the tube and shake.

  • Result: The peaks at 9.0 and 12.5 ppm disappear . The HDO peak (water) at ~3.3 ppm increases in intensity.

  • Validation: If the peaks remain, they are impurities (non-exchangeable), not the salt protons.

Part 4: Visualization of Validation Workflows

Diagram 1: The Analytical Decision Tree

This flowchart illustrates the logical steps to confirm the structure and rule out isomers.

ValidationWorkflow Start Sample: 2-(Tert-butylamino) propanoic acid HCl Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckRegion1 Check 1.0 - 1.6 ppm Region Acquire->CheckRegion1 Decision1 Is there a Doublet (3H) AND a Singlet (9H)? CheckRegion1->Decision1 IsomerBeta FAIL: Beta-Isomer Detected (Look for Triplets) Decision1->IsomerBeta No Pass1 PASS: Alpha-Methyl Confirmed Decision1->Pass1 Yes CheckRegion2 Check 8.0 - 10.0 ppm Region Pass1->CheckRegion2 Decision2 Are Broad Peaks Visible? CheckRegion2->Decision2 FreeBase FAIL: Likely Free Base (No Salt Protons) Decision2->FreeBase No Pass2 PASS: Salt Form Confirmed Decision2->Pass2 Yes D2OShake Perform D2O Shake Test Pass2->D2OShake Final VALIDATED STRUCTURE D2OShake->Final

Caption: Logical workflow for distinguishing the target


-amino acid salt from 

-isomers and free bases.
Diagram 2: Scalar Coupling Connectivity

This diagram visualizes the specific proton-proton interactions (COSY correlations) that prove the specific connectivity of N-tert-butylalanine.

Connectivity Me Methyl (CH3) ~1.5 ppm (d) Alpha Alpha-CH ~3.8 ppm (q) Me->Alpha Vicinal Coupling (3J ~ 7Hz) NH Ammonium (NH2+) ~9.0 ppm (br) Alpha->NH Vicinal Coupling (Visible in DMSO) tBu Tert-Butyl (tBu) ~1.3 ppm (s) NH->tBu Through-Space (NOESY)

Caption: Connectivity map. The critical validation is the strong scalar coupling (yellow arrow) between the Methyl and Alpha-CH protons, which is absent in the


-isomer.

Part 5: Impurity Profiling

When analyzing the spectrum, specific impurities indicate synthesis failure modes:

  • Residual Alanine: Look for a doublet at ~1.45 ppm and a quartet at ~3.7 ppm that do not integrate 1:1 with the tert-butyl signal.

  • Tert-butyl halides: Sharp singlet at ~1.6 ppm (distinct from the 1.3 ppm product signal).

  • Residual Solvents:

    • Diethyl Ether:[2][3] Triplet (1.1 ppm) and Quartet (3.4 ppm).

    • Ethyl Acetate:[3][4] Singlet (2.0 ppm), Quartet (4.1 ppm), Triplet (1.2 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for chemical shift prediction).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Guideline for qualitative NMR validation). Link

  • Abraham, R. J., & Mobli, M. (2008). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph Consultants / Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative

Comparative Guide: Alternative Reagents for N-tert-Butyl Amino Acid Synthesis

This guide provides an in-depth technical comparison of reagents and methodologies for the synthesis of N-tert-butyl amino acids . Unlike standard N-alkylation (e.g., methylation), installing a bulky tert-butyl group on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reagents and methodologies for the synthesis of N-tert-butyl amino acids . Unlike standard N-alkylation (e.g., methylation), installing a bulky tert-butyl group on an


-amino acid is synthetically challenging due to severe steric hindrance and the propensity for elimination reactions.

The guide compares three primary synthetic pathways: Nucleophilic Substitution (SN2) , Chemical Reductive Amination , and Biocatalytic Reductive Amination .

Executive Summary: The Steric Challenge

Direct alkylation of an amino acid with tert-butyl halides (e.g.,


-BuBr) is generally ineffective  due to the dominance of E2 elimination, yielding isobutylene rather than the desired secondary amine. Consequently, successful strategies must invert the synthetic logic: either by attacking a less hindered electrophile (halo-acetate) with a bulky nucleophile (tert-butylamine) or by constructing the C-N bond via a reductive coupling of 

-keto acids.
Quick Selection Matrix
MethodTarget SubstrateKey ReagentsPrimary AdvantagePrimary Limitation
Reverse SN2 Glycine onlytert-Butylamine + Chloroacetic AcidHigh yield, "Green" (water solvent), low costFails for substituted amino acids (steric clash)
Chemical Reductive Amination Racemic

-Substituted AAs

-Keto Ester + tert-Butylamine + NaBH(OAc)

/ Ti(O

Pr)

General applicability to various side chainsDifficult to control enantioselectivity; requires Lewis acid
Biocatalytic Reductive Amination Chiral

-Substituted AAs

-Keto Ester + tert-Butylamine + IREDs (Imine Reductases)
>99% ee (Enantiomeric Excess), mild conditionsEnzyme availability; substrate specificity

Detailed Technical Analysis

Method A: The "Reverse" SN2 Pathway (Glycine Specific)

For the simplest amino acid, N-tert-butyl glycine, the most effective method is the nucleophilic attack of tert-butylamine on an


-halo acid.
  • Mechanism: Intermolecular Nucleophilic Substitution (SN2).

  • Reagents:

    • Nucleophile: tert-Butylamine (Excess).

    • Electrophile: Chloroacetic acid or Bromoacetic acid.

    • Solvent: Water (Green chemistry approach).

  • Performance:

    • Yield: 85–95%.

    • Kinetics: Fast reaction at room temperature due to lack of steric hindrance at the glycine

      
      -carbon.
      
  • Causality: The success relies on the unhindered nature of the haloacetate. As soon as a side chain (e.g., methyl for alanine) is introduced, the nucleophilic attack is retarded, and the bulky amine acts as a base, promoting elimination.

Method B: Chemical Reductive Amination (General Purpose)

For substituted amino acids (Alanine, Phenylalanine, Leucine), the C-N bond is best formed by reacting the corresponding


-keto ester with tert-butylamine.
  • Mechanism: Imine formation followed by hydride transfer.[1]

  • Reagents:

    • Carbonyl Source:

      
      -Keto esters (e.g., Ethyl pyruvate, Ethyl phenylglyoxylate).
      
    • Amine: tert-Butylamine.[2][3]

    • Lewis Acid: Titanium(IV) isopropoxide [Ti(O

      
      Pr)
      
      
      
      ] – Critical for activating the ketone and scavenging water to drive imine formation.
    • Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)

      
      ] or Sodium cyanoborohydride [NaBH
      
      
      
      CN].
  • Performance:

    • Yield: 60–80%.[3]

    • Selectivity: Produces racemic mixtures unless chiral auxiliaries or catalysts are used.

  • Protocol Insight: The bulky tert-butyl group makes imine formation sluggish. Ti(O

    
    Pr)
    
    
    
    is mandatory to coordinate the carbonyl oxygen, increasing electrophilicity and shifting the equilibrium toward the imine (Schiff base) intermediate.
Method C: Biocatalytic Reductive Amination (Chiral Synthesis)

The state-of-the-art method for generating optically pure N-tert-butyl amino acids utilizes engineered enzymes.

  • Mechanism: Enzyme-mediated NADPH-dependent reduction of the iminium intermediate.

  • Reagents:

    • Catalyst: Imine Reductases (IREDs) (e.g., from Streptomyces sp.).

    • Cofactor: NADPH / Glucose Dehydrogenase (GDH) for cofactor recycling.

    • Buffer: Phosphate buffer (pH 7.0).

  • Performance:

    • Yield: >90% conversion.

    • Enantioselectivity: >99% ee (typically (S)-selective, though (R)-selective IREDs exist).

  • Trustworthiness: This system is self-validating; if the enzyme is active, the product is almost exclusively one enantiomer. Inactive enzymes yield no product, eliminating "false positive" racemic background reactions.

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butyl Glycine (Green Method)

Target: N-tert-butyl glycine (Zwitterionic form) Source: Adapted from ACS Omega 2023 [1].

  • Preparation: Dissolve Chloroacetic acid (10 mmol, 0.945 g) in 3 mL of distilled water. Cool to 0°C in an ice bath.

  • Addition: Add tert-butylamine (22 mmol, ~2.3 mL) dropwise to the cold solution. Note: The reaction is exothermic; slow addition prevents volatilization of the amine.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 24 hours.

  • Workup: Evaporate water under reduced pressure (Rotavap) until a white precipitate forms.

  • Purification: Wash the solid with cold acetone (to remove unreacted amine salts). Recrystallize from ethanol/water if necessary.

  • Validation: Check purity via

    
    H NMR (D
    
    
    
    O). Look for the singlet at
    
    
    1.3 ppm (9H,
    
    
    -Bu) and singlet at
    
    
    3.5 ppm (2H,
    
    
    -CH
    
    
    ).
Protocol 2: Synthesis of N-tert-Butyl Phenylalanine Ethyl Ester

Target: Racemic N-tert-butyl amino ester Method: Ti(IV)-Mediated Reductive Amination

  • Imine Formation:

    • In a flame-dried flask under Argon, combine Ethyl Phenylpyruvate (1.0 equiv) and tert-Butylamine (1.2 equiv) in dry THF.

    • Add Ti(O

      
      Pr)
      
      
      
      (1.5 equiv) dropwise. Stir at ambient temperature for 12–18 hours. Visual Cue: Solution often turns yellow/orange.
  • Reduction:

    • Dilute with absolute ethanol.

    • Add NaBH

      
      CN (2.0 equiv) cautiously. Stir for 4 hours.
      
  • Quench & Workup:

    • Quench with 1N NaOH (to precipitate Titanium salts as TiO

      
      ).
      
    • Filter through a Celite pad. Extract filtrate with Ethyl Acetate.

    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.[4]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Visualization

The following diagram illustrates the divergence between the SN2 pathway (effective for Glycine) and the Reductive Amination pathway (required for substituted amino acids).

N_tBu_Synthesis Start_Gly Glycine Precursor (Haloacetate) Path_SN2 Pathway A: SN2 (Direct Displacement) Start_Gly->Path_SN2 Unimpeded Attack Start_Sub Substituted Precursor (Alpha-Keto Ester) Path_RedAm Pathway B: Reductive Amination Start_Sub->Path_RedAm Ti(OiPr)4 Activation tBuNH2 Reagent: tert-Butylamine tBuNH2->Path_SN2 tBuNH2->Path_RedAm Prod_Gly Product: N-tert-Butyl Glycine Path_SN2->Prod_Gly High Yield Imine Intermediate: Ketimine (Schiff Base) Path_RedAm->Imine - H2O Prod_Sub Product: N-tert-Butyl Amino Ester Imine->Prod_Sub Reduction (NaBH3CN or IREDs)

Figure 1: Decision tree for reagent selection based on steric hindrance of the amino acid side chain.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Source: ACS Omega (2023). URL:[Link]

  • Asymmetric Synthesis of N-Substituted

    
    -Amino Esters from 
    
    
    
    -Ketoesters via Imine Reductase-Catalyzed Reductive Amination.
    Source: Angewandte Chemie International Edition (2021). URL:[Link]
  • Reductive Amination: Reagents and Mechanism. Source: Master Organic Chemistry. URL:[Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids. Source: MDPI (2025). URL:[Link]

Sources

Validation

Comparative Study of Synthetic Routes to Bupropion Hydrochloride

This guide provides a comparative technical analysis of synthetic routes to Bupropion Hydrochloride (amfebutamone), designed for researchers and process chemists. It prioritizes mechanistic causality, process safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to Bupropion Hydrochloride (amfebutamone), designed for researchers and process chemists. It prioritizes mechanistic causality, process safety, and environmental impact (E-Factor).

[1][2][3][4]

Executive Summary

Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), presents a specific synthetic challenge: the steric hindrance of the tert-butyl group during nucleophilic substitution. While the core retrosynthetic disconnection remains consistent—


-halogenation of m-chloropropiophenone followed by amination—the choice of halogen source and solvent system dictates the process viability.

This guide compares three distinct methodologies:

  • The Classical Industrial Route: High yield but high hazard profile (Bromine/DCM).

  • The Green Optimized Route: Enhanced safety and lower E-factor (NBS/Ethyl Acetate).

  • Continuous Flow Synthesis: Process intensification for scalability.

Mechanistic Foundation & Route Analysis[5][6]

The synthesis of Bupropion hinges on the reactivity of the


-carbon in m-chloropropiophenone. The reaction proceeds via two critical steps:
  • Electrophilic

    
    -Halogenation:  Activation of the ketone.
    
  • Nucleophilic Substitution (

    
    ):  Displacement of the halide by tert-butylamine.
    
Route A: The Classical Industrial Route ( / DCM)

This is the historical standard for manufacturing.

  • Chemistry: Direct bromination using elemental bromine (

    
    ) in dichloromethane (DCM).
    
  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

  • Causality: Bromine is used because the C-Br bond offers the optimal balance between stability of the intermediate and leaving-group ability (

    
     is a better leaving group than 
    
    
    
    ).
  • Critical Drawbacks:

    • Safety: Handling liquid

      
       is hazardous (corrosive, volatile).
      
    • Waste: DCM is a regulated carcinogen; the process generates significant HBr waste.

    • Impurity: The

      
      -bromo intermediate is a potent lachrymator.[1]
      
Route B: The Green Optimized Route (NBS / EtOAc)

Designed to address the safety and environmental deficits of Route A.

  • Chemistry: Use of N-Bromosuccinimide (NBS) with p-toluenesulfonic acid (

    
    -TSA) catalysis in Ethyl Acetate (EtOAc).
    
  • Mechanism: In situ generation of low concentrations of

    
     or direct bromination via the N-Br bond, driven by the solubility profile of succinimide.
    
  • Expert Insight: Ethyl acetate is a "green" solvent alternative to DCM.[2][3] The byproduct, succinimide, is water-soluble, simplifying purification.

  • Causality: Using a solid brominating agent (NBS) eliminates the risk of bromine vapor release.

Route C: Continuous Flow Synthesis (Process Intensification)
  • Chemistry: Polymer-supported pyridinium tribromide or packed-bed reactors.

  • Mechanism: Flow chemistry allows for precise control of residence time, minimizing the accumulation of the unstable/lachrymatory

    
    -bromo intermediate.
    
  • Advantage: Telescoping the reaction (combining steps without isolation) prevents operator exposure to the lachrymator.

Comparative Performance Analysis

The following data summarizes the performance metrics of the discussed routes.

MetricRoute A: Classical (

)
Route B: Green (NBS)Route C: Continuous Flow
Overall Yield 75 – 85% 68 – 75%69 – 80%
Purity (HPLC) >99.5%>99.5%>98.0% (requires purification)
Atom Economy HighModerate (due to NBS mass)High
E-Factor (kg waste/kg) ~138 (High)~46 (Low) Low (Solvent recycling)
Safety Profile Poor (High Toxicity)Good (Solid reagents)Excellent (Containment)
Key Impurities

-hydroxy ketone, dimers
Succinimide tracesUnreacted ketone

Why not Chlorination? While


-chlorination (using 

or

) is cheaper, it is rarely used for Bupropion. The C-Cl bond is stronger than the C-Br bond, making the subsequent substitution with the bulky tert-butylamine significantly slower and requiring harsher conditions (higher heat/pressure), which leads to increased degradation of the labile aminoketone.

Visualization of Pathways

The following diagram illustrates the mechanistic divergence and the critical intermediate handling.

BupropionSynthesis cluster_0 Route A: Classical cluster_1 Route B: Green Start m-Chloropropiophenone Br2 Reagent: Br2 / DCM Start->Br2 NBS Reagent: NBS / p-TSA Solvent: EtOAc Start->NBS Intermediate α-Bromo Intermediate (Lachrymator) Br2->Intermediate High Hazard NBS->Intermediate Controlled Amination Nucleophilic Substitution (+ t-Butylamine) Intermediate->Amination Steric Hindrance Challenge Product Bupropion Free Base Amination->Product Salt Bupropion HCl Product->Salt HCl / IPA

Figure 1: Comparative reaction pathways showing the convergence at the


-bromo intermediate.

Experimental Protocols

Protocol A: The "Green" NBS Route (Recommended for Lab Scale)

Rationale: This protocol balances yield with operator safety, avoiding liquid bromine.

Materials:

  • m-Chloropropiophenone (1.0 eq)[4]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • tert-Butylamine (3.0 eq)

  • Ethyl Acetate (EtOAc)[2][3]

  • Isopropyl Alcohol (IPA) / HCl[5][6]

Step-by-Step Workflow:

  • Bromination:

    • Charge a round-bottom flask with m-chloropropiophenone and EtOAc (5 vol).

    • Add p-TSA and NBS.[5]

    • Heat to reflux (

      
      C) for 60–90 minutes.
      
    • Validation: Monitor by TLC (Hexane/EtOAc 9:1) until starting material disappears.

    • Workup: Cool to room temperature. Filter off the precipitated succinimide solid (recyclable). Wash the filtrate with water (

      
       vol) to remove residual succinimide.
      
  • Amination:

    • To the organic layer (containing the

      
      -bromo ketone), add tert-butylamine dropwise. Note: Exothermic reaction.
      
    • Heat to

      
      C for 2–4 hours.
      
    • Validation: GC or TLC check for conversion of the bromo-intermediate.

    • Workup: Wash the organic phase with water to remove excess amine salts.

  • Salt Formation:

    • Concentrate the organic layer under vacuum to a viscous oil.

    • Dissolve in IPA (3 vol).

    • Add conc. HCl or HCl/IPA solution dropwise at

      
      C until pH ~2.
      
    • Filter the white precipitate (Bupropion HCl). Recrystallize from IPA/Ethanol if necessary.

Protocol B: The Classical Bromine Route (Reference Only)

Rationale: Provided for historical comparison. Requires fume hood and strict PPE.

  • Bromination: Dissolve m-chloropropiophenone in DCM. Add

    
     (1.0 eq) dropwise at 
    
    
    
    C. The red color dissipates as reaction proceeds.
  • Isolation: Wash with sodium bicarbonate solution. Evaporate DCM to obtain the

    
    -bromo oil (Caution: Lachrymatory).
    
  • Amination: Dissolve oil in NMP (N-Methyl-2-pyrrolidone). Add tert-butylamine.[5][7][4][8][9][10][11] Heat to

    
    C.[6][11]
    
  • Precipitation: Pour into water, extract with ether, and precipitate with HCl gas.

References

  • Andrew, O. B., Sherwood, J., & Hurst, G. A. (2022).[12] A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education. Link[2]

  • Bondi, R. W., et al. (2000). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin).[9][10] Journal of Chemical Education. Link

  • Musicki, B., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. Link

  • Tushar, B. S., et al. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Synthetic Communications. Link

  • US Patent 7,737,302. (2010). Process for preparing bupropion hydrochloride. Link

Sources

Comparative

A Researcher's Guide to Amino Acid Synthesis: A Comparative Analysis of Mannich-Type Reactions and Their Modern Alternatives

For the researcher, scientist, and drug development professional, the synthesis of enantiomerically pure amino acids is a cornerstone of modern chemistry and pharmacology. The Mannich reaction, a classical method for car...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the synthesis of enantiomerically pure amino acids is a cornerstone of modern chemistry and pharmacology. The Mannich reaction, a classical method for carbon-carbon bond formation, has long been a tool in the synthetic chemist's arsenal. However, the ever-present demand for higher efficiency, stereoselectivity, and greener processes has spurred the development of a diverse array of alternative methods. This guide provides an in-depth, objective comparison of the Mannich-type reaction and its leading alternatives for the asymmetric synthesis of α-amino acids, supported by experimental data and detailed protocols.

The Mannich-Type Reaction: A Venerable, Yet Evolving, Starting Point

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.[1][2][3] In the context of amino acid synthesis, a variation of this reaction can be employed to introduce an aminomethyl group to a suitable precursor.

The core of the Mannich reaction lies in the in situ formation of an electrophilic iminium ion from the amine and aldehyde. This is then attacked by a nucleophile, typically an enol or enolate derived from a carbonyl compound.[1][2]

Asymmetric Mannich Reactions: The Quest for Chirality

The classical Mannich reaction produces a racemic mixture. To achieve enantioselectivity, significant research has focused on asymmetric variants. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful strategy.[4][5] Proline catalyzes the reaction by forming a chiral enamine intermediate with the donor carbonyl compound, which then attacks the imine with high facial selectivity.[4] This approach has been successfully applied to the synthesis of various α-amino acid derivatives with high enantiomeric excess (ee).[4][5]

Alternative Pathways to Enantiopure Amino Acids

While the asymmetric Mannich reaction has its merits, several other methods have been developed that often offer superior performance in terms of yield, stereoselectivity, and substrate scope. This section will delve into the most prominent alternatives, providing a comparative analysis.

The Strecker Synthesis: A Classic Reimagined

The Strecker synthesis, first reported in 1850, is a two-step method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[6] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[6][7]

Mechanism Overview:

graph Strecker_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aldehyde [label="Aldehyde/Ketone"]; Ammonia [label="Ammonia"]; Imine [label="Imine"]; Cyanide [label="Cyanide"]; Aminonitrile [label="α-Aminonitrile"]; Hydrolysis [label="Hydrolysis"]; AminoAcid [label="α-Amino Acid"];

Aldehyde -> Imine [label="+ Ammonia"]; Imine -> Aminonitrile [label="+ Cyanide"]; Aminonitrile -> AminoAcid [label="Hydrolysis"]; }

Caption: The general workflow of the Strecker amino acid synthesis.

Asymmetric Strecker Synthesis: The original Strecker synthesis yields a racemic product. Modern asymmetric versions utilize either a chiral auxiliary or a chiral catalyst to induce stereoselectivity.[6] Chiral auxiliaries, such as (R)-phenylglycine amide, can lead to the formation of diastereomerically pure α-aminonitriles through crystallization-induced asymmetric transformation.[8][9] Catalytic asymmetric Strecker reactions, employing catalysts like chiral zirconium or thiourea derivatives, offer a more atom-economical approach to enantioenriched α-amino acids.[3][10]

Enzymatic Synthesis: Nature's Approach to Chirality

Biocatalysis offers an environmentally friendly and highly selective route to amino acids. Transaminases (also known as aminotransferases) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a new amino acid with high enantiopurity.[11][12]

Mechanism Overview:

graph Transaminase_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

KetoAcid [label="α-Keto Acid"]; AminoDonor [label="Amino Donor (e.g., Alanine)"]; Transaminase [label="Transaminase (PLP-dependent)"]; AminoAcid [label="α-Amino Acid"]; KetoByproduct [label="Keto Byproduct (e.g., Pyruvate)"];

KetoAcid -> AminoAcid [label="Transamination"]; AminoDonor -> KetoByproduct [label="Deamination"]; Transaminase -> KetoAcid [style=dotted]; Transaminase -> AminoDonor [style=dotted]; }

Caption: The transaminase-catalyzed synthesis of an α-amino acid.

The key to this reaction is the pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group.[13] The reaction is reversible, and strategies to drive the equilibrium towards the product, such as using a cheap amino donor in excess or removing the keto acid byproduct, are often employed.[14]

Catalytic Asymmetric Hydrogenation: A Powerful and Efficient Method

Asymmetric hydrogenation is a highly efficient and widely used industrial method for the synthesis of enantiopure amino acids. This method typically involves the hydrogenation of a prochiral dehydroamino acid derivative or an enamide in the presence of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands.[15][16][17]

Mechanism Overview:

graph Asymmetric_Hydrogenation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

DehydroaminoAcid [label="Dehydroamino Acid Derivative"]; H2 [label="H₂"]; ChiralCatalyst [label="Chiral Metal Catalyst (e.g., Rh-DuPhos)"]; AminoAcid [label="Chiral Amino Acid Derivative"];

DehydroaminoAcid -> AminoAcid [label="+ H₂ / Chiral Catalyst"]; }

Caption: Asymmetric hydrogenation of a dehydroamino acid derivative.

The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center and directs the hydrogenation to one face of the double bond, thereby establishing the stereocenter with high enantioselectivity.

Chiral Auxiliary-Based Methods: Stoichiometric Control of Stereochemistry

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries.[18] An N-acylated Evans auxiliary can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the desired α-amino acid.

Mechanism Overview:

graph Chiral_Auxiliary_Method { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ChiralAuxiliary [label="Chiral Auxiliary (e.g., Evans Oxazolidinone)"]; GlycineDerivative [label="Glycine Derivative"]; ChiralEnolate [label="Chiral Enolate"]; Electrophile [label="Electrophile (R-X)"]; AlkylatedIntermediate [label="Alkylated Intermediate"]; Cleavage [label="Auxiliary Cleavage"]; AminoAcid [label="Chiral α-Amino Acid"];

ChiralAuxiliary -> ChiralEnolate [label="+ Glycine Derivative, Base"]; ChiralEnolate -> AlkylatedIntermediate [label="+ Electrophile"]; AlkylatedIntermediate -> AminoAcid [label="Cleavage"]; }

Caption: General workflow for chiral auxiliary-based amino acid synthesis.

Performance Comparison: A Data-Driven Analysis

The choice of synthetic method depends on various factors, including the desired amino acid structure, scale of synthesis, and cost considerations. The following tables provide a comparative summary of the performance of each method based on reported experimental data.

Table 1: Asymmetric Mannich-Type Reaction

Catalyst/AuxiliarySubstratesYield (%)ee (%)Reference
L-ProlineAldehyde, Acetone, p-Anisidine5094[4][5]
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidAldehyde, N-PMP-protected α-imino esterGood>97 (anti)[19]
Cinchonine-derived thioureaβ-Keto acid, AldimineExcellentModerate to Good[20]

Table 2: Asymmetric Strecker Synthesis

Catalyst/AuxiliarySubstratesYield (%)ee (%) / drReference
(R)-Phenylglycine amidePivaldehyde, NaCN73 (3 steps)>98 ee[8][9]
Chiral Zirconium CatalystAldehyde, Amine, HCNHighHigh[10]
Chiral Amido-thioureaImine, KCNExcellentHigh[3]

Table 3: Enzymatic Synthesis (Transaminase)

EnzymeSubstratesConversion (%)ee (%)Reference
ω-Transaminaseγ-Keto acids>99>99[21][22]
Engineered Phenylalanine Dehydrogenase2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acidNearly quantitative100[23]

Table 4: Asymmetric Hydrogenation

CatalystSubstratesYield (%)ee (%)Reference
Rh-Duanphosβ-Alkyl (Z)-N-acetyldehydroamino estersExcellentExcellent[15]
Rh-ArcPhosCyclic dehydroamino acid derivatives-up to 96[24]
Rhodium/MonoPhosN-acetyl-α-arylenamidesHighup to 94[17]

Table 5: Chiral Auxiliary-Based Methods

AuxiliarySubstratesYield (%)drReference
Evans OxazolidinoneN-Acyloxazolidinone, Alkyl halideHigh>98:2[18][25]
α-tert-Butanesulfinamideα-Sulfinamido esters, Alkyl halideup to 90>6:1[1]
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideRacemic α-amino acids-High optical purity

Experimental Protocols

This section provides representative, step-by-step methodologies for the key asymmetric syntheses discussed.

Protocol 1: Proline-Catalyzed Asymmetric Mannich Reaction

Synthesis of a β-Amino Ketone Derivative [4]

  • To a solution of an imine (0.05 mmol) and L-proline (0.005 mmol, 10 mol%) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to afford the desired β-amino ketone.

Protocol 2: Asymmetric Strecker Synthesis Using a Chiral Auxiliary

Synthesis of (S)-tert-Leucine [8][9]

  • To a mixture of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water, add an aqueous solution of sodium cyanide (1.1 eq) at room temperature.

  • Stir the mixture for 48 hours, during which a precipitate of the (R,S)-aminonitrile forms.

  • Collect the precipitate by filtration and wash with water. The product is obtained with a diastereomeric ratio (dr) of >99:1.

  • Hydrolyze the aminonitrile by heating in 6 M HCl.

  • Remove the chiral auxiliary by extraction.

  • Isolate the (S)-tert-leucine by adjusting the pH to its isoelectric point.

Protocol 3: Transaminase-Catalyzed Asymmetric Synthesis

Synthesis of a Chiral γ-Amino Acid [22]

  • Prepare a reaction mixture (1 mL) containing 200 mM Tris/HCl buffer (pH 7.0), 10 mM of the corresponding γ-keto acid, 20 mM pyruvate, 0.1 mM pyridoxal 5'-phosphate (PLP), and ω-transaminase (0.02 mg/mL).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Monitor the reaction progress by analyzing the conversion of the keto acid and the enantiomeric excess of the resulting amino acid using HPLC with a chiral column.

Protocol 4: Rhodium-Catalyzed Asymmetric Hydrogenation

Synthesis of a Chiral Amino Acid Derivative [15]

  • In a glovebox, charge an autoclave with the dehydroamino acid ester substrate (1.0 mmol) and the Rh-Duanphos catalyst (0.01 mmol, 1 mol%).

  • Add a degassed solvent (e.g., methanol, 5 mL).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.

  • Purify the product by flash chromatography.

Protocol 5: Evans Asymmetric Alkylation

Synthesis of an α-Alkylated Carboxylic Acid [25]

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78°C, add a solution of lithium diisopropylamide (LDA) (1.05 eq) dropwise.

  • Stir the resulting enolate solution at -78°C for 30 minutes.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78°C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the diastereomeric products by flash chromatography.

  • Cleave the chiral auxiliary by treating the purified product with LiOH and H₂O₂ in a THF/water mixture to yield the chiral carboxylic acid.

Conclusion and Future Outlook

The synthesis of enantiopure amino acids has evolved significantly from classical methods like the Mannich reaction. While the asymmetric Mannich reaction remains a useful tool, particularly with the advent of organocatalysis, alternative methods such as the Strecker synthesis, enzymatic catalysis, asymmetric hydrogenation, and the use of chiral auxiliaries often provide superior performance in terms of yield, enantioselectivity, and operational simplicity.

  • Strecker Synthesis: Offers a versatile and cost-effective route, with modern asymmetric variants providing high enantiopurity.

  • Enzymatic Synthesis: Represents the pinnacle of selectivity and sustainability, though substrate scope can be a limitation.

  • Asymmetric Hydrogenation: A highly efficient and industrially scalable method for a wide range of amino acid precursors.

  • Chiral Auxiliaries: Provide reliable and predictable stereochemical control, albeit in a less atom-economical fashion.

The choice of the optimal synthetic route will always be context-dependent, balancing factors such as the target molecule's structure, the required scale, and available resources. As the demand for novel, non-proteinogenic amino acids in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research. The future will likely see a greater integration of these different approaches, for example, combining enzymatic steps with chemical transformations, to access an even broader chemical space of chiral amino acids.

References

  • Mannich Reaction Mechanism - BYJU'S. Available at: [Link]

  • Mannich reaction - Wikipedia. Available at: [Link]

  • Highly enantioselective synthesis of non-natural aliphatic α-amino acids via asymmetric hydrogenation - PubMed. Available at: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. Available at: [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC. Available at: [Link]

  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - RSC Publishing. Available at: [Link]

  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids - RSC Publishing. Available at: [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry. Available at: [Link]

  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - ResearchGate. Available at: [Link]

  • Recent advances in asymmetric Strecker reactions - Arkivoc. Available at: [Link]

  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - Beilstein Journals. Available at: [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. Hiyoshizo Kotsuki,* Hideaki Ikishima, and Atsushi Okuyama. Available at: [Link]

  • Asymmetric hydrogenation of α‐dehydroamino acids. - ResearchGate. Available at: [Link]

  • Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Available at: [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC. Available at: [Link]

  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst - Purdue e-Pubs. Available at: [Link]

  • Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst - Journal of the American Chemical Society - ACS Figshare. Available at: [Link]

  • Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives - Chemical Communications (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]

  • Asymmetric hydrogenation of α-dehydroamino acid esters 8b–t with the... - ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. Available at: [Link]

  • Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides - SciSpace. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions - ResearchGate. Available at: [Link]

  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. Available at: [Link]

  • The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. | Semantic Scholar. Available at: [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process - MDPI. Available at: [Link]

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing). Available at: [Link]

  • The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids - PMC. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

  • Examples of bioactive amino acids prepared by the Strecker synthesis.... - ResearchGate. Available at: [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. Available at: [Link]

  • Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantioenriched β3-Amino Acid Derivatives - Bentham Science Publisher. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Tert-butylamino)propanoic acid hydrochloride

Topic: Personal protective equipment for handling 2-(Tert-butylamino)propanoic acid hydrochloride Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary Status: Research Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Tert-butylamino)propanoic acid hydrochloride Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard: Skin/Eye/Respiratory Irritant (Acidic Salt) Signal Word: WARNING

2-(Tert-butylamino)propanoic acid hydrochloride (N-tert-butylalanine HCl) is a specialized amino acid derivative often used as a building block in peptide synthesis and medicinal chemistry (e.g., Bupropion analogs).[1] As a hydrochloride salt of a secondary amine, it poses specific risks related to acidity, dust inhalation, and potential hygroscopicity.

Immediate Action Required:

  • Treat as Unknown: In the absence of comprehensive toxicological data, handle as a potential sensitizer and irritant.

  • Moisture Control: Store in a desiccator; the HCl salt is likely hygroscopic, leading to clumping and hydrolysis.

  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

Chemical Identity & Risk Assessment (SAR Analysis)

Since specific toxicological data is often limited for this intermediate, this assessment relies on Structure-Activity Relationship (SAR) principles for N-alkyl amino acid salts.[1]

PropertySpecification / Risk Profile
Chemical Structure Propanoic acid backbone with a bulky tert-butyl group on the nitrogen (Secondary Amine).[1]
Physical State White to off-white crystalline solid.[1]
Acidity (pH) Acidic (pH ~2.5 - 3.5) in 10% aqueous solution due to HCl moiety.[1]
Inhalation Hazard High. Fine dusts of amine hydrochlorides are potent respiratory irritants.
Skin/Eye Hazard Moderate to Severe. Causes contact dermatitis and serious eye irritation upon contact with moisture (sweat/tears).
Stability Stable but Hygroscopic . Incompatible with strong oxidizers and strong bases (liberates volatile free amine).[1]
Personal Protective Equipment (PPE) – The Barrier Protocol

Do not rely on standard "lab attire."[1] Use this specific barrier protocol to prevent exposure to acidic dusts.

A. Hand Protection (Glove Selection)
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil minimum). [1]

    • Justification: Nitrile provides excellent resistance to solid organic salts and incidental acid exposure.

  • Double Gloving: Required during solubilization or synthesis steps where organic solvents (e.g., DCM, DMF) are used.

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling concentrated solutions in penetrating solvents.[1]

  • Technique: Change gloves immediately if pinholes are suspected or after handling the container.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood. No open-bench handling.

  • Secondary (If Hood Unavailable/Spill Cleanup):

    • N95 / P100 Respirator: For solid dust protection only.

    • Half-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100): Required if heating or if reaction generates vapors (e.g., during neutralization).[1]

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Body: Lab Coat (100% Cotton or Nomex) with snap closures. Synthetic blends can melt if a fire occurs (unlikely with this salt, but standard practice).

  • Footwear: Closed-toe, non-perforated shoes.

Operational Protocol: Handling & Weighing

This workflow minimizes dust generation and moisture absorption.

HandlingWorkflow Start Receipt of Chemical Storage Storage: Desiccator / Cool & Dry Start->Storage Prep Preparation: PPE Check & Fume Hood Setup Storage->Prep Weighing Weighing: Anti-Static Gun + Closed Balance Prep->Weighing Check Humidity Transfer Transfer: Dissolve or Add to Reactor Weighing->Transfer Avoid Drafts Cleanup Decontamination: Wipe Down & Waste Disposal Transfer->Cleanup

Figure 1: Safe handling workflow for hygroscopic amine salts.

Step-by-Step Weighing Procedure:
  • Environment: Verify Fume Hood face velocity (0.3–0.5 m/s).

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Amine salts are prone to static charge, causing "flying dust."

  • Transfer:

    • Open the container inside the hood.

    • Transfer gently to a pre-tared weighing boat.

    • Critical: Re-cap the stock bottle immediately to prevent moisture uptake.

  • Solubilization:

    • Add the solid to the solvent, not solvent to solid, to prevent splashing.

    • Note: Dissolution in water is endothermic, but neutralization with base is exothermic .

Emergency Response Protocols
A. Spill Management Decision Matrix

Follow this logic to determine if you can handle the spill yourself.

SpillLogic Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel to prevent dust -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Disposal Bag as Hazardous Waste Label: 'Amine Salt - Acidic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for minor lab spills.

B. First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2] Hold eyelids apart. The acidity can cause corneal damage.

  • Skin Contact: Brush off dry particles before rinsing (to avoid creating a concentrated acid solution on skin), then wash with soap and water.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicates sensitization or severe irritation).

Waste Disposal & Deactivation

Never dispose of amine salts down the drain without neutralization.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Amine Salts."

  • Aqueous Solutions:

    • Adjust pH to 6–8 using Sodium Bicarbonate (NaHCO₃).[1]

    • Caution: Neutralization will liberate the free amine (N-tert-butylalanine), which may have a distinct odor.[1]

    • Dispose of the neutral solution into the "Aqueous Organic Waste" stream.

  • Contaminated PPE: Dispose of gloves and weigh boats as solid hazardous waste.

References
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • PubChem. Compound Summary: N-tert-Butylalanine (Parent Acid).[1] National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

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